Suc-Ala-Ala-Val-Amc
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O8/c1-12(2)22(25(36)28-16-6-7-17-13(3)10-21(33)37-18(17)11-16)29-24(35)15(5)27-23(34)14(4)26-19(30)8-9-20(31)32/h6-7,10-12,14-15,22H,8-9H2,1-5H3,(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,31,32)/t14-,15-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQTXCWYXLITEA-DFFLPILJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Suc-Ala-Ala-Val-AMC (CAS 128972-90-7)
An In-Depth Technical Guide to Suc-Ala-Ala-Val-AMC (CAS 128972-90-7)
Audience: Researchers, Scientists, and Drug Development Professionals. Role: Senior Application Scientist.
Optimization of Fluorogenic Elastase Assays in Drug Discovery
Executive Summary
Suc-Ala-Ala-Val-AMC (Succinyl-L-alanyl-L-alanyl-L-valine-7-amido-4-methylcoumarin) is a highly specific, fluorogenic tripeptide substrate designed for the kinetic analysis of Human Neutrophil Elastase (HNE) . Unlike non-specific ester substrates, this compound leverages the P1-specificity of elastase for valine residues to provide a direct, continuous readout of proteolytic activity.
This guide details the physicochemical properties, reaction mechanisms, and optimized experimental protocols for utilizing Suc-Ala-Ala-Val-AMC in high-throughput screening (HTS) and kinetic profiling.
Physicochemical Properties & Handling
Understanding the intrinsic properties of CAS 128972-90-7 is critical for assay reproducibility. The hydrophobic nature of the AMC fluorophore and the peptide backbone requires precise solvent handling to avoid precipitation or "inner filter" effects.
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| Chemical Name | Suc-Ala-Ala-Val-AMC | N-Succinyl-Ala-Ala-Val-7-amido-4-methylcoumarin |
| CAS Number | 128972-90-7 | Unique identifier for the Val-derivative |
| Molecular Formula | ||
| Molecular Weight | 516.54 g/mol | |
| Purity Grade | Critical for kinetic accuracy | |
| Solubility | DMSO (up to 25 mM) | Poor solubility in water; requires organic co-solvent |
| Excitation ( | 350 – 380 nm | Peak typically at 354 nm or 380 nm depending on pH |
| Emission ( | 440 – 460 nm | Blue fluorescence (Peak ~460 nm) |
| Storage | -20°C (Desiccated) | Protect from light; stable for 1 year solid, 6 months in DMSO |
Expert Insight: Always prepare a high-concentration stock (e.g., 10-20 mM) in anhydrous DMSO. Avoid freeze-thaw cycles of the stock solution, as moisture ingress can hydrolyze the succinyl ester or the amide bond spontaneously over time.
Mechanism of Action
The utility of Suc-Ala-Ala-Val-AMC relies on the specific proteolytic cleavage of the amide bond between the C-terminal Valine and the AMC reporter.
-
Quenched State: In its intact peptide form, the AMC moiety is covalently bound, shifting its electron density and significantly quenching its fluorescence yield.
-
Enzymatic Recognition: HNE recognizes the aliphatic Valine side chain at the P1 position (S1 subsite of the enzyme).[1]
-
Hydrolysis: The enzyme catalyzes the hydrolysis of the amide bond.
-
Signal Generation: Free 7-amino-4-methylcoumarin (AMC) is released. The removal of the electron-withdrawing peptide group restores the fluorophore's high quantum yield.
Figure 1: Enzymatic Reaction Pathway
Caption: Schematic of the fluorogenic hydrolysis. HNE cleaves the Val-AMC amide bond, releasing the fluorescent reporter.
Experimental Protocol: HNE Kinetic Assay
This protocol is designed for a 96-well black-walled microplate format. It is self-validating through the inclusion of a standard curve and negative controls.
4.1 Reagent Preparation
-
Assay Buffer: 100 mM HEPES (pH 7.5), 500 mM NaCl, 0.05% Tween-20.
-
Why High Salt? HNE is a cationic protein. High ionic strength (500 mM NaCl) prevents the enzyme from adsorbing to the plastic walls of the microplate and mimics the ionic environment of azurophilic granules.
-
-
Substrate Stock: 20 mM Suc-Ala-Ala-Val-AMC in DMSO.
-
Enzyme Stock: Recombinant Human Neutrophil Elastase (dilute to 200 nM in Assay Buffer just before use).
4.2 Step-by-Step Workflow
-
Standard Curve Generation (Self-Validation):
-
Prepare a dilution series of free AMC (0 to 100 µM) in Assay Buffer.
-
Measure fluorescence to convert RFU (Relative Fluorescence Units) to molar product concentration. This accounts for instrument gain and inner-filter effects.
-
-
Enzyme Reaction Setup:
-
Blank Wells: Add 90 µL Assay Buffer.
-
Test Wells: Add 80 µL Assay Buffer + 10 µL HNE (Final 20 nM).
-
Inhibitor Wells (Optional): Add 70 µL Buffer + 10 µL Inhibitor + 10 µL HNE.
-
-
Initiation:
-
Add 10 µL of Substrate Working Solution (e.g., 1 mM diluted from stock) to all wells.
-
Final Substrate Concentration: 100 µM.
-
-
Kinetic Read:
-
Immediately place in plate reader pre-warmed to 37°C.
-
Read Ex/Em 380/460 nm every 30 seconds for 30 minutes.
-
Figure 2: Assay Workflow Logic
Caption: Operational workflow for HNE activity assay using Suc-Ala-Ala-Val-AMC.
Data Analysis & Troubleshooting
Calculating Activity
Do not rely solely on RFU. Use the AMC standard curve slope (
-
: Velocity (
) - : Slope of the linear portion of the reaction curve.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Free AMC contamination or substrate hydrolysis | Check stock purity; prepare fresh working solution; keep on ice. |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability | Reduce enzyme concentration; ensure |
| Low Signal | Inner Filter Effect or pH mismatch | Dilute substrate; verify Buffer pH is 7.5–8.0. |
| Variation between wells | Pipetting error or Enzyme adsorption | Use 0.05% Tween-20; use low-binding tips. |
Applications in Drug Development[6][7]
-
Inhibitor Screening: Suc-Ala-Ala-Val-AMC is ideal for screening serine protease inhibitors (e.g., Sivelestat) for COPD and Cystic Fibrosis therapeutics.
-
Selectivity Profiling: By comparing rates against other substrates (e.g., Suc-Ala-Ala-Pro-Phe-AMC for Chymotrypsin), researchers can establish the selectivity profile of a drug candidate.
References
- Bieth, J. G. (1986). Elastases: Catalytic mechanisms and biological activity.
- Nakajima, K., & Powers, J. C. (1979). Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. Journal of Biological Chemistry, 254(10), 4027-4032.
Sources
Technical Monograph: Suc-AAV-AMC Fluorogenic Substrate
Optimization, Kinetics, and Assay Architecture for Human Neutrophil Elastase (HNE)
Executive Summary & Structural Anatomy[1]
Suc-AAV-AMC (Succinyl-Alanine-Alanine-Valine-7-amino-4-methylcoumarin) is a synthetic tripeptide fluorogenic substrate designed for the high-sensitivity quantification of serine protease activity, specifically Human Neutrophil Elastase (HNE) and Porcine Pancreatic Elastase (PPE) .[1]
Unlike chromogenic substrates (e.g., p-nitroaniline derivatives) that suffer from low sensitivity and background interference, Suc-AAV-AMC leverages the high quantum yield of the coumarin fluorophore.[1] This guide details the structural logic, reaction mechanism, and validated assay protocols required to utilize this substrate in high-throughput drug screening and kinetic profiling.
Chemical Architecture
The substrate is composed of three distinct functional domains, each serving a critical role in the assay's specificity and solubility.
| Component | Chemical Identity | Function |
| N-Cap | Succinyl (Suc) | Increases aqueous solubility and mimics the continuum of the peptide backbone, stabilizing the enzyme-substrate complex.[1] |
| Peptide Linker | Ala-Ala-Val (AAV) | Acts as the specificity determinant .[1] Elastase preferentially cleaves peptide bonds following small hydrophobic residues (Valine) at the P1 position. |
| Reporter | AMC (7-amino-4-methylcoumarin) | The fluorogenic leaving group.[1][2][3][4][5] It is non-fluorescent (quenched) when amide-bonded to the peptide but highly fluorescent upon hydrolytic release.[1][6] |
Photophysical Mechanism
The utility of Suc-AAV-AMC relies on a shift in electronic delocalization.[1]
-
Intact State: The electron lone pair on the aniline nitrogen of AMC is delocalized into the peptide bond (amide linkage). This suppresses the intramolecular charge transfer (ICT) required for fluorescence.
-
Cleaved State: Proteolysis breaks the amide bond between Valine and AMC. The nitrogen lone pair becomes available to donate into the coumarin ring system, restoring high-intensity blue fluorescence.
Spectral Properties:
Reaction Mechanism & Pathway Visualization[1]
The interaction follows standard Michaelis-Menten kinetics.[1] The enzyme (HNE) recognizes the hydrophobic AAV sequence, forming a non-covalent Michaelis complex ($ ES $). The catalytic triad (His-Asp-Ser) attacks the carbonyl carbon of the Val-AMC bond, releasing free AMC and forming an acyl-enzyme intermediate, which is subsequently hydrolyzed.[1]
Figure 1: Catalytic cycle of HNE-mediated Suc-AAV-AMC hydrolysis. Fluorescence is generated at the first catalytic step (acylation), allowing real-time kinetic monitoring.[1]
Validated Experimental Protocol
This protocol is designed for a 96-well microplate format to determine HNE activity or screen for inhibitors (e.g., Sivelestat).[1]
Reagents & Preparation
| Reagent | Concentration | Preparation Notes |
| Assay Buffer | 100 mM HEPES, pH 7.5 | Add 500 mM NaCl to mimic physiological ionic strength.[1] Include 0.05% Tween-20 to prevent enzyme adsorption to plastic.[1] |
| Substrate Stock | 20 mM in DMSO | Critical: Store at -20°C, desiccated. Protect from light. Stable for 6 months. |
| Enzyme Stock | 1 µM HNE | Dilute in assay buffer immediately before use. Keep on ice. |
| Inhibitor Control | 10 µM Sivelestat | Specific HNE inhibitor for validating assay specificity. |
Assay Workflow (Self-Validating System)
The following workflow ensures data integrity by including background subtraction and positive inhibition controls in every run.
-
Enzyme Activation: Dilute HNE to 10–20 nM (final assay concentration) in Assay Buffer.
-
Inhibitor Pre-incubation (Optional): If screening drugs, incubate enzyme with test compounds for 15 minutes at 37°C before adding substrate.
-
Substrate Initiation: Dilute Suc-AAV-AMC stock to 100 µM in Assay Buffer. Add to wells to start the reaction.
-
Kinetic Read: Immediately monitor fluorescence (Ex 380 nm / Em 460 nm) every 60 seconds for 30 minutes at 37°C.
Figure 2: Assay workflow ensuring robust data generation. The "Blank" controls for spontaneous hydrolysis, while the "Inhibitor Control" validates enzyme specificity.
Data Analysis & Troubleshooting
Calculating Activity
Do not rely on endpoint readings, as they can be affected by substrate depletion.
-
Plot RFU (Relative Fluorescence Units) vs. Time .
-
Select the linear portion of the curve (typically 2–10 minutes).
-
Calculate the slope ($ V = \Delta RFU / \Delta t $).
-
Subtract the slope of the "No Enzyme Blank" from all samples.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Spontaneous hydrolysis or free AMC contamination.[1] | Check stock purity. Ensure buffer pH is < 8.0 (alkaline pH accelerates autohydrolysis).[1] |
| Non-Linear Kinetics | Substrate depletion or Inner Filter Effect. | Dilute enzyme.[7] Ensure substrate concentration is > $ 5 \times K_m $ (saturation) or reduce if quenching occurs.[1] |
| Low Signal | Fluorescence quenching by test compounds. | Run a "spike-in" control: Add free AMC to the buffer + compound to check for optical interference. |
Specificity Note (Expert Insight)
While Suc-AAV-AMC is highly reactive toward HNE, it can also be cleaved by Proteinase 3 (PR3) .[1] If absolute HNE specificity is required in complex biological samples (e.g., cell lysates), use the specific inhibitor Sivelestat to confirm the signal is HNE-derived [1]. For purified enzyme assays, this cross-reactivity is negligible.
References
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 4. In situ and Multi-Substrate Detection of Elastase Enzymatic Activity External to Microdialysis Sampling Probes using LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
Suc-Ala-Ala-Val-AMC molecular weight and formula
This guide provides an in-depth technical analysis of Suc-Ala-Ala-Val-AMC , a fluorogenic peptide substrate used in protease research. It details the physicochemical properties, reaction mechanisms, and experimental protocols for assaying specific endopeptidase activity, particularly Neprilysin-2 (SEP) and related serine/metalloproteases.
Physicochemical Properties, Mechanism, and Assay Protocols
Executive Summary
Suc-Ala-Ala-Val-AMC (Succinyl-L-Alanyl-L-Alanyl-L-Valine-7-amido-4-methylcoumarin) is a synthetic fluorogenic tetrapeptide substrate.[1][2] It is designed for the kinetic analysis of endopeptidases that exhibit specificity for hydrophobic residues at the P1 position. While structurally related to the canonical neutrophil elastase substrate (Suc-Ala-Ala-Pro-Val-AMC), the Suc-Ala-Ala-Val-AMC variant (often abbreviated as Suc-AAV-AMC ) is specifically cited as a substrate for Neprilysin-2 (SEP/MMEL1) and is used in profiling the substrate specificity of microbial and mammalian proteases.
Upon enzymatic cleavage of the amide bond between the C-terminal valine and the coumarin moiety, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, allowing for continuous spectrophotometric quantification of enzyme activity.
Physicochemical Core
The following data establishes the molecular identity and handling parameters for Suc-Ala-Ala-Val-AMC.
Table 1: Molecular Specifications
| Property | Specification |
| Chemical Name | Succinyl-Ala-Ala-Val-AMC |
| Common Abbreviation | Suc-AAV-AMC |
| CAS Number | 128972-90-7 |
| Molecular Formula | C₂₅H₃₂N₄O₈ |
| Molecular Weight | 516.55 g/mol |
| Purity | ≥ 95% (HPLC) |
| Solubility | Soluble in DMSO, DMF (>10 mM); sparingly soluble in water. |
| Appearance | White to off-white lyophilized powder |
| Excitation / Emission |
Structural Composition
The molecule consists of three distinct functional domains:
-
N-Terminal Cap (Succinyl): Increases solubility and mimics the peptide backbone extension, stabilizing the enzyme-substrate complex.
-
Peptide Sequence (Ala-Ala-Val): The recognition motif. The hydrophobic Valine residue at the P1 position directs specificity toward enzymes preferring small, hydrophobic side chains.
-
C-Terminal Reporter (AMC): The fluorophore is quenched via an amide linkage to the peptide. Cleavage restores its conjugated system, resulting in intense blue fluorescence.
Mechanism of Action
The utility of Suc-Ala-Ala-Val-AMC relies on the fluorogenic unmasking principle. In its intact state, the electron-withdrawing amide bond attached to the AMC aromatic ring quenches fluorescence. Proteolytic hydrolysis breaks this bond, releasing free AMC.
Diagram 1: Enzymatic Hydrolysis Pathway
The following logic diagram illustrates the cleavage mechanism mediated by Neprilysin-2 (SEP) or Elastase-like enzymes.
Caption: Kinetic pathway of Suc-AAV-AMC hydrolysis. The enzyme binds the substrate, cleaving the Val-AMC amide bond to release the fluorescent reporter.
Experimental Protocol: Kinetic Assay
This protocol is designed for a 96-well plate format to measure protease activity. It is a self-validating system using an AMC standard curve.
Reagents Required[1][4]
-
Substrate Stock: 10 mM Suc-Ala-Ala-Val-AMC in anhydrous DMSO. Store at -20°C, desiccated.
-
Assay Buffer: 50 mM HEPES or Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% Brij-35.
-
Note: For metalloproteases (e.g., Neprilysin-2), add 10 µM ZnCl₂. Avoid EDTA.
-
-
Enzyme: Purified Neprilysin-2, Neutrophil Elastase, or cell lysate.
-
Standard: 7-Amino-4-methylcoumarin (AMC) free acid standard.
Step-by-Step Methodology
Phase 1: Preparation
-
Thaw the 10 mM substrate stock and protect from light.
-
Dilute the substrate in Assay Buffer to a 2X working concentration (typically 100 µM, for a final concentration of 50 µM).
-
Prepare Enzyme dilutions in Assay Buffer on ice.
Phase 2: The Assay Workflow
The following workflow ensures reproducibility and accounts for background fluorescence.
Caption: Standardized fluorogenic assay workflow for Suc-Ala-Ala-Val-AMC in a 96-well microplate format.
Phase 3: Validation & Calculation
-
Subtract Background: Subtract the RFU of the Blank (Buffer + Substrate) from all Sample RFU values to correct for spontaneous hydrolysis.
-
Generate Standard Curve: Plot RFU vs. AMC concentration (µM). Determine the Slope (RFU/µM).
-
Calculate Velocity: Determine the slope of the linear portion of the reaction curve (
). -
Final Activity Formula:
Where is the volume of enzyme added (mL).
Critical Considerations & Troubleshooting
Specificity vs. Cross-Reactivity
While Suc-AAV-AMC is cited for Neprilysin-2, the "Ala-Ala-Val" motif is hydrophobic and may cross-react with:
-
Neutrophil Elastase (HNE): HNE prefers Valine at P1. While Suc-Ala-Ala-Pro-Val-AMC is the "gold standard" for HNE, AAV variants can still be cleaved. Use specific inhibitors (e.g., Sivelestat for Elastase, Thiorphan for Neprilysin) to confirm the source of activity in complex lysates.
-
Proteinase K / Subtilisin: These broad-spectrum serine proteases will rapidly hydrolyze this substrate.
Inner Filter Effect
If screening inhibitors that are colored (absorb at 360-460 nm), they may quench the fluorescence artificially.
-
Correction: Always run a control with free AMC + Inhibitor to check for signal quenching independent of enzyme inhibition.
Stock Stability[5]
-
Solvent: DMSO is preferred over ethanol to prevent transesterification.
-
Hydrolysis: The succinyl ester and amide bonds are stable at neutral pH but will hydrolyze at pH > 9.0 or < 4.0. Always prepare working solutions fresh.
References
-
ChemicalBook. (2025).[3] Suc-Ala-Ala-Val-AMC Product Specifications and CAS 128972-90-7.[1][4][5][6] Retrieved from
-
Hongtide. (2025). Suc-Ala-Ala-Val-AMC: Substrate for Neprilysin 2.[1][2][4][5][6][7] Retrieved from
-
National Institutes of Health (NIH). (2003). Characterization of Intracellular Endopeptidases from Streptomyces coelicolor. (Discusses Suc-AAV-AMC specificity profiling). Retrieved from
-
Cayman Chemical. (2024). Neutrophil Elastase Assay Principles (Analogous Substrate Methodologies). Retrieved from
Sources
- 1. CAS [chemicalbook.com]
- 2. Suc-Ala-Ala-Pro-Met-pNA 72682-73-6 - ChemicalBook [m.chemicalbook.com]
- 3. SUC-GLY-PRO-AMC | 80049-85-0 [chemicalbook.com]
- 4. Nanchang Tianzhen Biotechnology Co., Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 5. Suc-AAV-AMC价格 1500元/mg 厂家:南昌探真生物技术有限公司 [chemicalbook.com]
- 6. 128972-90-7-ºÏ·ÊëÄ¿âÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾¹ÙÍø-¶àë͍֯-¶àëĺϳɹ«Ë¾ [peptidesbank.com]
- 7. ELASTASE SUBSTRATE IV, COLORIMETRIC | 108392-27-4 [amp.chemicalbook.com]
Comparative Technical Guide: Suc-Ala-Ala-Val-AMC vs. Suc-Ala-Ala-Pro-Val-AMC
Substrate Selection for Precision Elastase Quantification in Drug Discovery
Executive Summary
In the context of protease assays, particularly for Human Neutrophil Elastase (HNE) , the distinction between Suc-Ala-Ala-Val-AMC (Suc-AAV-AMC) and Suc-Ala-Ala-Pro-Val-AMC (Suc-AAPV-AMC) is not merely structural—it is functional.
While both substrates utilize the same fluorophore (7-amino-4-methylcoumarin) and N-terminal blocking group (Succinyl), Suc-AAPV-AMC is the industry gold standard for HNE specificity , offering significantly higher catalytic efficiency (
Structural & Mechanistic Foundations
To understand the divergence in performance, one must analyze the interaction between the substrate’s peptide backbone and the enzyme’s active site subsites, defined by the Schechter and Berger nomenclature .
The Role of the P2 Position (Proline)
Serine proteases like elastase bind substrates in discrete pockets (
-
Suc-AAV-AMC: A tripeptide occupying
through . -
Suc-AAPV-AMC: A tetrapeptide occupying
through .
The critical differentiator is the Proline (P) residue at the
Mechanism of Fluorogenic Cleavage
Both substrates function via the same hydrolytic mechanism. The enzyme cleaves the amide bond between the C-terminal Valine and the AMC reporter.
Diagram 1: Protease Cleavage Mechanism The following diagram illustrates the catalytic hydrolysis of Suc-AAPV-AMC by HNE.
Caption: Kinetic pathway of Suc-AAPV-AMC hydrolysis. The release of free AMC generates the quantifiable signal.
Kinetic Profiling & Specificity
The choice between AAV and AAPV dictates the sensitivity and selectivity of your assay.
Comparative Data Table
| Feature | Suc-Ala-Ala-Val-AMC (AAV) | Suc-Ala-Ala-Pro-Val-AMC (AAPV) |
| Primary Target | Porcine Pancreatic Elastase (PPE) | Human Neutrophil Elastase (HNE) |
| HNE Specificity | Low to Moderate | High (Gold Standard) |
| P2 Residue | Alanine (Ala) | Proline (Pro) |
| High (Lower affinity) | Low (High affinity, typically | |
| Low | High (Optimized turnover) | |
| Cross-Reactivity | High (Proteinase 3, MMP-12) | Minimal (with optimized buffer) |
| Solubility | Moderate (Hydrophobic) | Moderate (Requires DMSO stock) |
Why AAPV is Preferred for HNE
Research by Castillo et al. (1979) and subsequent studies established that the tetrapeptide sequence Ala-Ala-Pro-Val maps almost perfectly to the substrate-binding cleft of HNE.
-
Suc-AAV-AMC is often used for Porcine Pancreatic Elastase (PPE) or general elastolytic screening where human specificity is not required.
-
Suc-AAPV-AMC is required for drug discovery campaigns targeting HNE (e.g., COPD, cystic fibrosis models) because it minimizes false positives from other serine proteases likely present in biological samples (like Proteinase 3).
Experimental Protocol: HNE Activity Assay
This protocol uses Suc-AAPV-AMC for the kinetic measurement of HNE activity. It is designed to be self-validating via the inclusion of a standard curve and inhibitor controls.
Reagents & Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Triton X-100.
-
Substrate Stock: 20 mM Suc-AAPV-AMC in 100% DMSO. Store at -20°C.
-
Enzyme: Purified Human Neutrophil Elastase (approx. 10-20 nM final concentration).
-
Stop Solution (Optional for endpoint): 100 mM Acetic Acid.
Step-by-Step Workflow
Diagram 2: Assay Workflow
Caption: Standardized workflow for kinetic elastase quantification using fluorogenic substrates.
Critical Self-Validation Steps
-
Inner Filter Effect Check: If testing inhibitors, measure the autofluorescence of the compound alone at 380/460 nm. High absorbance at these wavelengths can quench the AMC signal, leading to false IC50 values.
-
Linearity Check: Ensure the reaction remains linear (
) over the measurement window. If the curve plateaus early, the substrate has been depleted (<10% consumption rule). -
Z' Factor: For high-throughput screening, calculate the Z' factor using positive (HNE only) and negative (Buffer only or HNE + Sivelestat) controls. A value > 0.5 indicates a robust assay.
Applications in Drug Discovery[1]
Inhibitor Screening
When screening for HNE inhibitors (e.g., Sivelestat analogs), Suc-AAPV-AMC is the mandatory substrate. Using Suc-AAV-AMC increases the risk of "off-target" cleavage by contaminating proteases if the enzyme source is not >99% pure, potentially masking the efficacy of specific HNE inhibitors.
Cell-Based Assays (Lysates)
When assaying neutrophil lysates, the specificity of AAPV is crucial. Neutrophils contain multiple proteases (Cathepsin G, Proteinase 3). While AAPV is highly specific for Elastase, AAV is more promiscuous and may be cleaved by other chymotrypsin-like enzymes, yielding noisy data.
References
-
Castillo, M. J., Nakajima, K., Zimmerman, M., & Powers, J. C. (1979). Sensitive substrates for human leukocyte and porcine pancreatic elastase: A study of the merits of various chromophoric and fluorogenic leaving groups in assays for serine proteases.[1] Analytical Biochemistry, 99(1), 53-64.[1]
-
Bieth, J. G. (1986). Elastases: Catalytic mechanisms and biological activity.[2] Regulation of Matrix Accumulation, 217-320. (Foundational text on Elastase kinetics).
-
Cayman Chemical. Neutrophil Elastase Activity Assay Kit Product Information. Cayman Chemical Technical Data.
-
MedChemExpress. Suc-Ala-Ala-Pro-Val-AMC Product Information. MCE Technical Data.
- Kasperkiewicz, P., et al. (2014). Design of a hybrid natural and nonnatural peptidic substrate of NE. Journal of the American Chemical Society.
Sources
Technical Guide: Enzyme Specificity and Kinetics of Suc-Ala-Ala-Val-AMC
The following technical guide details the enzyme specificity, chemical biology, and experimental application of the fluorogenic substrate Suc-Ala-Ala-Val-AMC .
Executive Summary
Suc-Ala-Ala-Val-AMC (Succinyl-Alanyl-Alanyl-Valyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate primarily utilized for the assessment of Elastase-like serine proteases .[1] While often used interchangeably with the "gold standard" Human Neutrophil Elastase (HNE) substrate MeOSuc-Ala-Ala-Pro-Val-AMC, the Suc-Ala-Ala-Val-AMC variant exhibits a distinct specificity profile.
This guide delineates the critical kinetic differences driven by the P2-position residue (Alanine vs. Proline), outlines the substrate's cross-reactivity with Proteinase 3 (PR3) , and provides a validated protocol for kinetic assays.
Part 1: Chemical Biology & Mechanism[2]
Structural Analysis
The substrate consists of three distinct functional domains, each serving a specific role in the enzymatic reaction:
| Domain | Component | Function |
| N-Terminal Cap | Succinyl (Suc) | Blocks the N-terminus to prevent degradation by aminopeptidases (exopeptidases), ensuring cleavage occurs only via endoproteases. Increases solubility. |
| Peptide Sequence | Ala-Ala-Val | The recognition sequence. The Valine (Val) residue occupies the P1 position , fitting into the S1 specificity pocket of elastase-like enzymes. The Alanine (Ala) at P2 is the critical differentiator from other elastase substrates. |
| Reporter Group | AMC | 7-amino-4-methylcoumarin.[2] A fluorogenic leaving group.[3] It is non-fluorescent when amide-bonded to the peptide but highly fluorescent upon cleavage.[4] |
Mechanism of Action
The cleavage follows the canonical Serine Protease catalytic triad mechanism (His-Asp-Ser). The enzyme's active site Serine hydroxyl group attacks the carbonyl carbon of the Val-AMC amide bond.
Figure 1: Catalytic hydrolysis mechanism. The release of AMC is the rate-limiting step for signal generation, though deacylation is often the rate-limiting step for enzyme turnover.
Part 2: Enzyme Specificity Profile
The "P2 Position" Critical Distinction
The most critical technical nuance for this substrate is the Alanine at the P2 position (Suc-Ala-Ala -Val-AMC).
-
Human Neutrophil Elastase (HNE): HNE has a strong preference for Proline at the P2 position (e.g., MeOSuc-Ala-Ala-Pro -Val-AMC). The rigid ring structure of Proline fits optimally into the S2 subsite of HNE. Consequently, Suc-Ala-Ala-Val-AMC is a less specific and kinetically slower substrate for HNE compared to the Pro-containing variant.
-
Proteinase 3 (PR3): PR3, another neutrophil serine protease, shows a higher tolerance for Alanine at P2 compared to HNE. Therefore, Suc-Ala-Ala-Val-AMC exhibits significant cross-reactivity with PR3.
Specificity Matrix
Researchers must be aware of the following cross-reactivities when interpreting data:
| Enzyme | Specificity for Suc-AAV-AMC | Notes |
| Human Neutrophil Elastase (HNE) | Moderate | Cleaves efficiently, but |
| Proteinase 3 (PR3) | High | PR3 accepts Ala at P2 more readily than HNE does. This substrate is often used to detect PR3 activity in the absence of HNE. |
| Porcine Pancreatic Elastase (PPE) | High | Classical substrate for PPE. |
| Thermolysin / Proteinase K | Non-Specific | The hydrophobic Ala-Ala-Val sequence renders this substrate highly susceptible to microbial metalloproteases and broad-spectrum serine proteases. |
Expert Insight: If your goal is to measure HNE activity exclusively in a crude lysate (e.g., sputum, neutrophil lysate), Suc-Ala-Ala-Val-AMC is NOT recommended due to PR3 interference. Use MeOSuc-Ala-Ala-Pro-Val-AMC instead. Use Suc-Ala-Ala-Val-AMC for purified enzyme studies or when PR3 activity is also of interest.
Part 3: Experimental Protocol
Reagent Preparation
-
Stock Solution: Dissolve Suc-Ala-Ala-Val-AMC in DMSO to a concentration of 10–20 mM . Avoid DMF if possible, as it can inhibit some serine proteases.
-
Storage: Aliquot and store at -20°C. Protect from light.
-
-
Assay Buffer: 100 mM HEPES, pH 7.5, 500 mM NaCl, 0.05% Tween-20.
-
Note: High ionic strength (500 mM NaCl) is crucial for HNE and PR3 activity to prevent non-specific adsorption and mimic physiological granule conditions.
-
Kinetic Assay Workflow
This protocol is designed for a 96-well black-walled microplate.
-
Enzyme Prep: Dilute enzyme (HNE or PR3) in Assay Buffer to 2x final concentration (e.g., 20 nM).
-
Substrate Prep: Dilute DMSO stock into Assay Buffer to 2x final concentration (e.g., 100 µM).
-
Reaction:
-
Add 50 µL Enzyme solution to wells.
-
Add 50 µL Substrate solution to initiate reaction.
-
Final Volume: 100 µL.
-
Final Concentrations: 10 nM Enzyme, 50 µM Substrate.
-
-
Readout: Measure fluorescence immediately in kinetic mode.
-
Excitation: 380 nm
-
Emission: 460 nm
-
Duration: 30–60 minutes at 37°C.
-
Figure 2: Step-by-step assay workflow for high-throughput screening.
Part 4: Data Analysis & Troubleshooting
Calculating Activity
Convert Relative Fluorescence Units (RFU) to product concentration using an AMC standard curve.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| High Background | Free AMC in stock | Check substrate purity by TLC/HPLC. Substrate may have hydrolyzed during storage. |
| Low Signal | Inner Filter Effect | Substrate concentration >100 µM can absorb excitation light. Dilute substrate. |
| Non-Linear Rate | Substrate Depletion | Ensure <10% of substrate is consumed. Reduce enzyme concentration. |
| Inhibition | DMSO Toxicity | Keep final DMSO concentration < 1%. |
References
-
Powers, J. C., et al. (1977). "Specificity of porcine pancreatic elastase, human leukocyte elastase and cathepsin G. Inhibition with peptide chloromethyl ketones." Biochimica et Biophysica Acta (BBA). Link
-
Korkmaz, B., et al. (2010). "Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases." Pharmacological Reviews. Link
- Bieth, J. G. (2005).
-
Cayman Chemical. "MeOSuc-Ala-Ala-Pro-Val-AMC Product Insert." (Cited for comparative specificity data). Link
-
Sigma-Aldrich. "Elastase Substrate I (Colorimetric) Technical Bulletin." Link
Sources
Technical Guide: Mechanistic Profiling of Suc-Ala-Ala-Val-AMC
Executive Summary
This technical guide provides a deep-dive analysis of the fluorogenic substrate Suc-Ala-Ala-Val-AMC , widely utilized to quantify the activity of serine proteases, specifically Human Neutrophil Elastase (HNE) and Porcine Pancreatic Elastase (PPE) . Unlike colorimetric substrates (e.g., pNA), this coumarin-based analog offers high sensitivity for kinetic profiling and high-throughput inhibitor screening.
This document moves beyond basic product sheets to explain the molecular causality of the cleavage event, the structural logic of the peptide sequence, and the precise experimental conditions required to generate robust, reproducible
Part 1: Molecular Anatomy & Chemical Logic
To optimize an assay, one must understand the "lock and key" logic of the substrate design. The sequence Suc-Ala-Ala-Val-AMC is not random; it is engineered to map specific subsites within the elastase active site.
The N-Terminal Cap: Succinyl (Suc)
-
Function: Solubility & Protection.
-
Mechanism: The succinyl group blocks the N-terminus, preventing degradation by aminopeptidases that may be present in crude lysates. It also increases the water solubility of the hydrophobic peptide chain, ensuring the substrate remains in solution during aqueous kinetic assays.
The Peptide Linker: Ala-Ala-Val (P3-P2-P1)
-
The P1 Position (Valine): This is the critical specificity determinant. The S1 pocket of Elastase is a narrow, hydrophobic cleft. Small, hydrophobic residues like Valine (or Alanine) fit snugly here, correctly positioning the scissile bond relative to the catalytic triad.
-
The P2/P3 Positions (Alanine-Alanine): These residues interact with the S2 and S3 subsites of the enzyme, stabilizing the enzyme-substrate complex via hydrogen bonding.
-
Scientist’s Note: While Valine is the optimal P1 residue for Elastase, HNE actually shows a preference for Proline at the P2 position (e.g., Suc-Ala-Ala-Pro -Val-AMC). The substrate discussed here (Suc-Ala-Ala-Val-AMC) is a classic substrate often used for Pancreatic Elastase but retains significant activity against HNE, albeit with a slightly higher
than the Pro-containing variant.
-
The Reporter: 7-Amino-4-methylcoumarin (AMC)[1][2][3]
-
State 1 (Substrate): When amide-linked to the C-terminus of Valine, the electron-donating capability of the amino group is restricted by the peptide bond. This quenches the fluorescence (low quantum yield).
-
State 2 (Product): Upon cleavage, the free amine is restored. This restores the "push-pull" electron system of the coumarin ring, resulting in a massive increase in fluorescence intensity (typically >500-fold signal-to-noise ratio).
Part 2: The Cleavage Mechanism
The cleavage of Suc-Ala-Ala-Val-AMC follows the canonical Serine Protease Catalytic Mechanism . The active site of HNE contains a catalytic triad: Ser195, His57, and Asp102 .
Mechanistic Flow[4]
-
Binding: The substrate enters the active site. The Valine side chain inserts into the S1 specificity pocket.
-
Acylation (The Attack): His57 acts as a general base, abstracting a proton from Ser195. The nucleophilic alkoxide ion of Ser195 attacks the carbonyl carbon of the Valine-AMC bond.
-
Tetrahedral Intermediate 1: A transient intermediate forms, stabilized by the "Oxyanion Hole."
-
Release of AMC: The peptide bond breaks. The AMC group (the leaving group) accepts a proton from His57 and diffuses away. This is the moment fluorescence is generated.
-
Deacylation: A water molecule enters, activated by His57, and attacks the acyl-enzyme intermediate, releasing the peptide (Suc-Ala-Ala-Val) and regenerating the free enzyme.
Visualization: Catalytic Pathway
Caption: The HNE catalytic cycle. Fluorescence is detectable immediately upon the transition from the Tetrahedral Intermediate to the Acyl-Enzyme state.
Part 3: Kinetic Profiling & Specificity
When designing experiments, you must account for the kinetic constants. The values below are representative for HNE; note that
| Parameter | Value Range (HNE) | Scientific Context |
| 100 - 500 | Indicates affinity. Suc-AAV-AMC has a higher | |
| Excitation | 350 - 380 nm | 380 nm is preferred to reduce autofluorescence from library compounds. |
| Emission | 440 - 460 nm | Blue region. Ensure your filter set is optimized for Coumarin/AMC. |
| Linearity Range | 0 - 50 | Above ~50 |
Part 4: Validated Experimental Protocol
This protocol is designed for a 96-well kinetic assay to screen inhibitors or measure specific activity.
Reagents
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100.
-
Why Triton? Prevents the enzyme from sticking to the plastic walls of the plate.
-
-
Substrate Stock: 10 mM Suc-Ala-Ala-Val-AMC in DMSO.
-
Storage: Store at -20°C, protected from light. Stable for 6 months.
-
-
Enzyme: Human Neutrophil Elastase (purified).
Workflow Mechanism
The assay must be run in Kinetic Mode (continuous read), not Endpoint, to identify the linear velocity (
Caption: Standardized workflow for HNE kinetic assays using Suc-AAV-AMC. Pre-incubation is critical for equilibrium binding of test compounds.
Step-by-Step Methodology
-
Blanking: Always include a "Substrate Only" well (no enzyme). Spontaneous hydrolysis of the ester bond is slow but non-zero. Subtract this slope from your enzyme wells.
-
Concentration: Use a final substrate concentration of 100-200
M . This is typically near or below for this specific substrate.-
Scientist's Tip: If screening competitive inhibitors, running at
is standard. If you need maximum signal regardless of mechanism, run at (saturation), though solubility limits usually prevent this with AMC substrates.
-
-
Gain Adjustment: Before starting the kinetic read, perform a "Gain Adjustment" using a standard curve of free AMC (0.1 - 10
M) to ensure your reader does not saturate.
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Non-Linear Progress Curve | Substrate Depletion | Reduce enzyme concentration or shorten read time. Only the first 10-15% of conversion is linear. |
| High Background | Free AMC Contamination | Substrate stock may be degraded. Check purity or prepare fresh stock from powder. |
| Low Signal | Inner Filter Effect | If substrate concentration is >500 |
| Drift in "No Enzyme" Wells | Photobleaching | AMC is relatively stable, but excessive flash frequency can bleach it. Reduce read frequency to once/minute. |
References
-
Zimmerman, M., & Ashe, B. M. (1977). Substrate specificity of the elastase and the chymotrypsin-like enzyme of the human granulocyte.[2] Biochimica et Biophysica Acta (BBA) - Enzymology, 480(1), 241-245. Link
-
Castillo, M. J., Nakajima, K., Zimmerman, M., & Powers, J. C. (1979). Sensitive substrates for human leukocyte and porcine pancreatic elastase: a study of the merits of various chromophoric and fluorogenic leaving groups in assays for serine proteases. Analytical Biochemistry, 99(1), 53-64. Link
-
Bieth, J. G. (2005). The use of N-succinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-p-nitroanilide for the assay of neutrophil elastase. Nature Protocols (Adapted from classical methods).
-
Kawabata, S., et al. (1988). Highly sensitive peptide-4-methylcoumaryl-7-amide substrates for blood-clotting proteases and trypsin. European Journal of Biochemistry, 172(1), 17-25. Link
Sources
Technical Guide: Elastase Substrate Specificity & Assay Design
Neutrophil Elastase (NE) vs. Pancreatic Elastase (PE)[1][2]
Executive Summary
While both Neutrophil Elastase (NE) and Pancreatic Elastase (PE) are serine proteases sharing the chymotrypsin-like fold, they serve distinct physiological roles and exhibit critical differences in substrate specificity.[1] The defining distinction lies in the S1 specificity pocket: NE prefers larger hydrophobic residues (Valine/Isoleucine) at the P1 position, whereas PE strictly prefers smaller side chains (Alanine).[1]
This guide provides a technical roadmap for selecting the correct substrates, designing robust kinetic assays, and interpreting data for drug discovery and diagnostic applications.[1]
Mechanistic Divergence: The S1 Pocket
To select the correct substrate, one must understand the structural biology of the active site.[1] The nomenclature follows the Schechter and Berger notation where the substrate residues are P1, P2, etc., and the corresponding enzyme pockets are S1, S2, etc.[1]
-
Neutrophil Elastase (NE): The S1 pocket is hemispherical and moderately hydrophobic.[1] It is occluded by Val-216, which restricts access to bulky residues (like Phe/Tyr) but creates a perfect fit for Valine or Isoleucine .[1]
-
Pancreatic Elastase (PE): The S1 pocket is more restricted due to the presence of Ser-216 (in some species) or Thr-216, favoring the smaller Alanine residue.[1]
The Golden Rule of Specificity:
NE targets Valine at P1. PE targets Alanine at P1. [1]
Visualization: Substrate Recognition Logic
The following diagram illustrates the kinetic pathway and the critical decision point at the S1 pocket.[1]
Caption: Kinetic mechanism of serine proteases. The "Specificity Gate" at the ES Complex stage is determined by the P1-S1 interaction (Val vs. Ala).[1]
Substrate Selection Guide
Selecting the right substrate is a trade-off between specificity, sensitivity, and solubility.[1]
A. Chromogenic Substrates (Absorbance)
Best for routine screening and high-throughput assays.[1] The reporter is usually p-nitroaniline (pNA), measured at 405 nm.[1]
| Enzyme Target | Recommended Substrate | Sequence | Specificity Factor ( | Notes |
| Neutrophil Elastase | MeOSuc-AAPV-pNA | MeOSuc-Ala-Ala-Pro-Val-pNA | High for NE (~120,000 | The Methoxysuccinyl (MeOSuc) group increases solubility and mimics the natural peptide backbone.[1] Valine at P1 is critical. |
| Pancreatic Elastase | Suc-AAA-pNA | Suc-Ala-Ala-Ala-pNA | High for PE | Alanine at P1 makes this highly specific for pancreatic isoforms. Poorly cleaved by NE.[1] |
B. Fluorogenic Substrates (Fluorescence)
Required for low-abundance samples (e.g., cell lysates, dilute sputum).[1] Reporters include AMC (7-amino-4-methylcoumarin) or AFC (7-amino-4-trifluoromethylcoumarin).[1]
-
NE Choice: MeOSuc-Ala-Ala-Pro-Val-AMC[2]
-
High-Sensitivity Option: (Z-Ala-Ala-Ala-Ala)2-R110
Experimental Protocol: Validated NE Kinetic Assay
Neutrophil Elastase is "sticky" (highly cationic).[1] It adheres to plastic and glass surfaces, leading to false negatives.[1] This protocol mitigates surface adsorption.[1]
Reagents
-
Assay Buffer (High Ionic Strength): 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.[1]
-
Why: High salt (500 mM) prevents NE from sticking to the microplate.[1]
-
-
Substrate Stock: 20 mM MeOSuc-AAPV-pNA in DMSO.
-
Inhibitor Control: Sivelestat (specific NE inhibitor) or PMSF (general serine protease inhibitor).[1]
Workflow Diagram
Caption: Step-by-step workflow for a robust elastase activity assay. Note the inclusion of inhibitor controls to verify signal specificity.
Step-by-Step Procedure
-
Preparation: Dilute purified NE or biological sample (e.g., BAL fluid) in Assay Buffer .[1] Do not use low-salt buffers (like PBS) for NE.[1]
-
Equilibration: Aliquot 50 µL of sample into a 96-well plate. Incubate at 37°C for 5 minutes.
-
Control: Add 10 µM Sivelestat to control wells to quantify non-specific background.[1]
-
-
Reaction Start: Add 50 µL of Substrate Solution (final conc. 100-500 µM) using a multi-channel pipette.
-
Measurement: Immediately place in a plate reader pre-heated to 37°C.
-
Analysis: Plot RFU/OD vs. Time. Calculate the slope (
) of the linear portion.[1]
Clinical & Research Applications
Differentiating these enzymes is not merely academic; it is diagnostic.[1]
-
Cystic Fibrosis & COPD: High levels of Neutrophil Elastase in sputum or bronchoalveolar lavage (BAL) fluid correlate with lung tissue destruction.[1] NE degrades elastin and activates pro-inflammatory cytokines (IL-8).[1]
-
Target: Drug development focuses on NE inhibitors (e.g., Sivelestat, Alvelestat) to stop lung damage.[1]
-
-
Exocrine Pancreatic Insufficiency (EPI): Pancreatic Elastase (specifically Elastase-1) is measured in stool (Fecal Elastase-1 test).[1][5] Unlike other pancreatic enzymes, PE is stable during intestinal transit.[1]
References
-
Bieth, J. G. (2025).[1] Elastase Substrate I, Colorimetric Data Sheet. Sigma-Aldrich.[1] Link[1]
-
Key D
of 120,000 for NE vs 2,700 for PE using MeOSuc-AAPV-pNA.[1]
-
-
Korkmaz, B., et al. (2010).[1] Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases. Pharmacological Reviews, 62(4), 726-759.[1] Link
-
Key Data: Comprehensive review of NE physiology and inhibitor design.[1]
-
-
Nakajima, K., et al. (1979).[1] Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. Journal of Biological Chemistry, 254(10), 4027-4032.[1] Link
-
Key Data: Foundational paper defining the P1-P4 specificity requirements.[1]
-
-
Cayman Chemical. (2023).[1] Neutrophil Elastase Activity Assay Kit Booklet. Link
- Key Data: Protocol details regarding (Z-Ala-Ala-Ala-Ala)2Rh110 and assay interference.
-
Quest Diagnostics. (2025).[1] Pancreatic Elastase-1 Clinical Focus. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of fecal elastase-1 and pancreatic function testing in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
Methodological & Application
Suc-Ala-Ala-Val-AMC elastase activity assay protocol
Application Note: Kinetic Fluorogenic Assay for Elastase Activity Using Suc-Ala-Ala-Val-AMC
Introduction & Mechanism
Elastases are serine proteases capable of cleaving elastin, a key structural protein in connective tissue. While essential for host defense (e.g., Human Neutrophil Elastase, HNE), aberrant activity is a driver in pathologies such as Chronic Obstructive Pulmonary Disease (COPD), Acute Lung Injury (ALI), and Cystic Fibrosis.[1]
This protocol details the kinetic quantification of elastase activity using the fluorogenic substrate Suc-Ala-Ala-Val-AMC .[1]
Mechanism of Action: The substrate consists of a peptide moiety (Succinyl-Alanine-Alanine-Valine) linked to a fluorophore, 7-amino-4-methylcoumarin (AMC).[1][2] Intact, the substrate is relatively non-fluorescent due to the amide linkage quenching the AMC. Elastase selectively hydrolyzes the amide bond between the C-terminal Valine and AMC. Upon cleavage, free AMC is released, resulting in a strong fluorescent signal (Excitation: ~380 nm, Emission: ~460 nm) proportional to enzymatic activity.[1]
Assay Principle Diagram
Figure 1: Mechanism of the fluorogenic elastase assay. The enzyme cleaves the amide bond, releasing the fluorescent AMC group.
Materials & Preparation
Senior Scientist Note: The success of this assay hinges on preventing the hydrophobic enzyme from sticking to plasticware and ensuring the substrate does not precipitate.
Reagents
-
Enzyme: Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE).[1]
-
Substrate: Suc-Ala-Ala-Val-AMC (Specific for elastase-like activity).[1]
-
Inhibitor Control: Sivelestat (IC50 ~40–50 nM against HNE).[1]
-
Standard: 7-Amino-4-methylcoumarin (AMC) free acid (for standard curve).[1]
-
Solvents: Anhydrous DMSO.
Buffer Composition (Assay Buffer)
Prepare fresh. Store at 4°C for up to 1 week.
| Component | Concentration | Purpose |
| HEPES | 50 mM | Buffering (pH 7.5).[1] Tris (100 mM) is an alternative.[1] |
| NaCl | 150 mM | Simulates physiological ionic strength. |
| CaCl₂ | 10 mM | Stabilizes the protease structure. |
| Triton X-100 | 0.01% (v/v) | CRITICAL: Prevents enzyme adsorption to plates.[1] |
| pH | 7.5 | Optimal catalytic range. |
Pro-Tip: If screening hydrophobic drugs, you may increase Triton X-100 to 0.05% or add 0.1% BSA to further reduce non-specific binding, provided the BSA is protease-free.
Substrate Preparation
-
Stock Solution: Dissolve Suc-Ala-Ala-Val-AMC in 100% DMSO to 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock into Assay Buffer just before use. A typical final assay concentration is 50–100 µM (depending on the Km of your specific enzyme lot).
Experimental Protocol
Workflow Visualization
Figure 2: Step-by-step workflow for inhibitor screening.[1]
Detailed Steps (96-Well Format)
Step 1: Plate Selection Use Black, flat-bottom, non-binding surface (NBS) microplates.[1] Black plates minimize background scattering; NBS coating prevents elastase loss.
Step 2: Enzyme & Compound Addition
-
Test Wells: Add 10 µL of Test Compound (diluted in buffer/DMSO).
-
Positive Control (100% Activity): Add 10 µL of Buffer (with matching DMSO % as compounds).
-
Blank (0% Activity): Add 10 µL of Buffer (no enzyme will be added).
-
Enzyme Addition: Add 40 µL of diluted Elastase (approx. 10–20 mU/mL final) to Test and Positive Control wells.
-
Note: Do not add enzyme to Blank wells yet.
-
-
Pre-incubation: Incubate for 10–15 minutes at 25°C (Room Temp) to allow inhibitor binding.[1]
Step 3: Reaction Initiation
-
Add 50 µL of Substrate Working Solution (e.g., 100 µM preparation for 50 µM final) to ALL wells (including Blank).[1]
-
Total Assay Volume: 100 µL.
Step 4: Kinetic Reading
-
Immediately place in a fluorescence plate reader.
-
Settings: Ex 380 nm / Em 460 nm. Cutoff filter: 420 nm (if available).[1]
-
Mode: Kinetic.[3][4] Read every 60 seconds for 30–60 minutes.
-
Gain: Set gain such that the highest standard (see below) is ~80% of max RFU.
AMC Standard Curve (Mandatory)
To report specific activity (pmol/min), you must map Relative Fluorescence Units (RFU) to molar concentration.[1]
-
Prepare a 100 µM stock of free AMC in Assay Buffer.
-
Perform a 1:2 serial dilution (100 µM down to 0 µM) in the same assay buffer used for the reaction.
-
Add 100 µL of each standard to the plate.
-
Read endpoint fluorescence at the same settings as the kinetic assay.
-
Plot: RFU (y-axis) vs. AMC Concentration (x-axis). Calculate the slope (RFU/µM).
Data Analysis
Calculating Initial Velocity ( )
Do not use endpoint data for enzymes if possible. Kinetic data is superior for identifying artifacts (e.g., compound precipitation).[1]
-
Plot RFU vs. Time for each well.
-
Select the linear portion of the curve (usually 0–20 min).
-
Calculate the slope (
).
Activity Calculation
[1]% Inhibition & IC50
Fit the % Inhibition vs. Log[Inhibitor] using a 4-parameter logistic (Hill) equation to determine IC50.[1]Validation & Troubleshooting (E-E-A-T)
| Issue | Probable Cause | Expert Solution |
| High Background | Spontaneous hydrolysis | Suc-Ala-Ala-Val-AMC can auto-hydrolyze.[1] Ensure reagents are fresh. Always subtract the "No Enzyme Blank" slope. |
| Non-Linear Kinetics | Substrate depletion | The enzyme is too concentrated. Dilute enzyme such that <10% of substrate is consumed during the measurement window. |
| Low Signal | Inner Filter Effect | Colored test compounds may absorb the fluorescence. Check compound absorbance at 380/460 nm. |
| Variable Replicates | Enzyme Adsorption | Elastase is "sticky." Ensure 0.01% Triton X-100 is present. Use low-binding tips. |
Validation Criteria:
-
Z' Factor: For HTS, a Z' > 0.5 is required.
(Where = positive control, = negative/inhibited control).[1]
References
-
Bieth, J. G. (2004). Elastases: Catalytic mechanisms and biological functions. In Handbook of Proteolytic Enzymes.
-
Cayman Chemical. (n.d.).[1] Neutrophil Elastase Activity Assay Kit Product Information. Retrieved from [1]
-
Nakajima, K., & Powers, J. C. (1979). Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. Journal of Biological Chemistry, 254(10), 4027-4032.[1]
-
Sigma-Aldrich. (n.d.).[1] Enzymatic Assay of Elastase using Suc-Ala-Ala-Ala-pNA (Protocol).
Sources
preparing Suc-Ala-Ala-Val-AMC stock solution in DMSO
Application Note: High-Fidelity Preparation of Suc-Ala-Ala-Val-AMC Stock Solutions
Abstract & Scope
This guide details the protocol for preparing, storing, and handling stock solutions of Suc-Ala-Ala-Val-AMC (Succinyl-Alanyl-Alanyl-Valine-7-amido-4-methylcoumarin). This fluorogenic peptide is a specific substrate for Human Neutrophil Elastase (HNE) and related serine proteases. Upon enzymatic cleavage of the amide bond between the C-terminal valine and the AMC moiety, the highly fluorescent 7-amino-4-methylcoumarin is released, allowing for kinetic quantification.
Critical Note: The hydrophobicity of the peptide sequence and the hydrolytic susceptibility of the AMC linkage require strict adherence to anhydrous handling protocols to prevent premature degradation and high background fluorescence.
Physicochemical Profile
| Property | Specification |
| Substrate Name | Suc-Ala-Ala-Val-AMC |
| Target Enzyme | Human Neutrophil Elastase (HNE), Proteinase 3 |
| Molecular Weight | ~516.5 g/mol (Check specific Lot CoA; varies by hydration/salt) |
| Solubility | Soluble in DMSO (>10 mM) |
| Excitation/Emission | |
| Storage (Solid) | -20°C (Desiccated, Dark) |
| Storage (Solution) | -80°C (Aliquoted, Anhydrous DMSO) |
Mechanism of Action
The utility of this substrate relies on the fluorescence quenching effect of the peptide bond. When the AMC fluorophore is amide-bonded to the peptide (Suc-Ala-Ala-Val), its electron resonance is constrained, shifting its absorption and significantly quenching fluorescence.
Reaction Pathway:
-
Recognition: The enzyme binds the substrate, recognizing the Ala-Ala-Val motif.
-
Hydrolysis: The scissile bond between Val and AMC is cleaved.
-
Signal Generation: Free AMC is released, restoring its conjugated system and resulting in a strong fluorescence signal at 460 nm.
Figure 1: Enzymatic cleavage mechanism generating the fluorescent signal.
Preparation Protocol
A. Pre-Requisites[1][2][3][4][5]
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%, molecular biology grade.
-
Why Anhydrous? Water introduces protons that can catalyze slow spontaneous hydrolysis of the ester/amide bonds during storage, increasing background noise.
-
-
Vessel: Amber microcentrifuge tubes (or foil-wrapped tubes) to protect from light.
-
Environment: Low humidity; equilibrate reagents to Room Temperature (RT) before opening.
B. Calculation Strategy
Do not rely on the generic molecular weight. Always verify the MW on the specific vial label or Certificate of Analysis (CoA) , as salt forms (e.g., TFA salts) significantly alter the mass.
Example Calculation:
-
Target Concentration: 10 mM
-
Mass of Peptide: 5.0 mg
-
MW (from CoA): 516.5 g/mol
C. Step-by-Step Workflow
-
Equilibration (Critical): Remove the lyophilized peptide vial from the freezer and let it sit at room temperature for at least 20 minutes before opening .
-
Reasoning: Opening a cold vial causes atmospheric moisture to condense inside. This moisture will dissolve in the DMSO and degrade the peptide over time.
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the original product vial if possible, or weigh the powder into a clean amber tube.
-
Technique: Pipette slowly down the side of the wall.
-
-
Solubilization: Vortex intermittently for 30-60 seconds. If particulates remain, sonicate in a water bath for 1-2 minutes.
-
Visual Check: The solution must be completely clear. Any turbidity indicates incomplete solubilization, which will ruin concentration accuracy.
-
-
Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 20-50 µL) in amber tubes.
-
Reasoning: Freeze-thaw cycles introduce moisture and temperature stress, causing peptide precipitation and hydrolysis.
-
-
Storage: Store aliquots at -20°C (short term, <1 month) or -80°C (long term, >6 months).
Figure 2: Workflow for preparing stable peptide stock solutions.
Quality Control & Validation
Before running valuable samples, validate the stock solution:
-
Background Check: Dilute the stock to the working concentration (e.g., 50 µM) in the assay buffer. Measure fluorescence (Ex 380/Em 460).
-
Pass: Fluorescence is near zero (relative to buffer blank).
-
Fail: High fluorescence indicates free AMC, suggesting the stock has degraded/hydrolyzed.
-
-
Standard Curve: Create a standard curve using free AMC (not the peptide) to convert Relative Fluorescence Units (RFU) to molar product released.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Spontaneous hydrolysis; Old stock; Wet DMSO. | Discard stock. Prepare fresh using anhydrous DMSO. Ensure vial equilibration. |
| Precipitation upon dilution | Peptide is too hydrophobic for the buffer. | Dilute stock into buffer while vortexing. Add surfactant (e.g., 0.01% Tween-20) to the assay buffer. |
| Low Signal Intensity | Incorrect Ex/Em settings; Inner filter effect. | Verify Ex 380 / Em 460. If substrate concentration is >100 µM, inner filter effects may quench signal; dilute sample. |
References
-
Castillo, M. J., et al. (1979). "Sensitive substrates for human leukocyte and porcine pancreatic elastase: a study of the merits of various chromophoric and fluorogenic leaving groups in assays for serine proteases." Analytical Biochemistry, 99(1), 53-64.[1]
-
Bachem. (n.d.). "Suc-Ala-Ala-Pro-Val-AMC and related Elastase Substrates Technical Data." Bachem Product Sheet.
-
Sigma-Aldrich. (n.d.). "Enzymatic Assay of Elastase using fluorogenic substrates." Sigma-Aldrich Technical Bulletins.
-
Bieth, J. G. (1986).[2] "Elastases: Catalytic mechanisms and biological activity." Biology of Extracellular Matrix, 1, 217-320.
Sources
kinetic analysis of elastase using Suc-Ala-Ala-Val-AMC
Application Note: Kinetic Profiling and Inhibitor Screening of Human Neutrophil Elastase (HNE) using Fluorogenic Suc-Ala-Ala-Val-AMC
Abstract & Introduction
Neutrophil Elastase (NE) is a serine protease stored in the azurophilic granules of polymorphonuclear leukocytes.[1] While essential for host defense against Gram-negative bacteria, dysregulated NE activity is a primary driver of tissue destruction in Chronic Obstructive Pulmonary Disease (COPD), Acute Lung Injury (ALI), and Cystic Fibrosis.[2] Consequently, NE remains a high-value target for therapeutic intervention.
This guide details the kinetic analysis of NE using the highly specific fluorogenic substrate Suc-Ala-Ala-Val-AMC (
Principle of Assay
The assay relies on the specific hydrolysis of the amide bond between the C-terminal Valine residue of the peptide and the 7-amino-4-methylcoumarin (AMC) fluorophore.
-
Quenched State: When attached to the peptide (Suc-Ala-Ala-Val), the AMC moiety exhibits low fluorescence due to the electron-withdrawing effect of the amide linkage.
-
Active State: Elastase recognizes the Ala-Ala-Val sequence (fitting the S3-S2-S1 specificity pockets). Hydrolysis releases free AMC.
-
Detection: Free AMC is highly fluorescent at physiological pH, with an excitation maximum at ~380 nm and emission at ~460 nm. The rate of fluorescence increase is directly proportional to enzyme activity.[1]
Mechanism Diagram
Figure 1: Catalytic mechanism of Suc-Ala-Ala-Val-AMC hydrolysis by Neutrophil Elastase.
Material Preparation
Critical Reagents:
-
Enzyme: Human Neutrophil Elastase (High Purity). Note: Avoid freeze-thaw cycles. Aliquot and store at -80°C.
-
Substrate: Suc-Ala-Ala-Val-AMC (MW ~560 g/mol ).
-
Standard: 7-Amino-4-methylcoumarin (AMC) (for standard curve).
-
Inhibitor Control: Sivelestat (specific NE inhibitor) or Elastatinal.
Buffer Formulations:
-
Assay Buffer (Physiological): 100 mM HEPES (pH 7.5), 500 mM NaCl, 0.05% Tween-20.
-
Why HEPES? Phosphate buffers can inhibit some serine proteases.
-
Why High Salt? High ionic strength (500 mM NaCl) mimics the physiological environment of azurophilic granules and prevents non-specific adsorption of the enzyme to the plate.
-
Why Tween-20? Reduces surface tension and prevents enzyme aggregation.
-
-
Substrate Stock: Dissolve Suc-Ala-Ala-Val-AMC in 100% DMSO to 10 mM. Store at -20°C protected from light.
-
Caution: Final DMSO concentration in the assay must remain <1% to avoid enzyme denaturation.
-
Protocol 1: Kinetic Characterization ( & )
Objective: Determine the Michaelis constant (
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute Elastase in Assay Buffer to a final concentration of 20 nM (2x working concentration). Keep on ice.
-
Substrate Dilution: Prepare a 2-fold serial dilution of Suc-Ala-Ala-Val-AMC in Assay Buffer. Range: 0 µM to 500 µM (Final assay conc: 0–250 µM).
-
Plate Setup (Black 96-well plate):
-
Add 50 µL of diluted Enzyme to experimental wells.
-
Add 50 µL of Assay Buffer to "No Enzyme Control" wells (Background).
-
-
Reaction Initiation: Add 50 µL of the Substrate dilutions to the respective wells.
-
Measurement: Immediately place in a fluorescence plate reader pre-heated to 37°C.
-
Mode: Kinetic (Continuous).
-
Settings: Ex 380 nm / Em 460 nm.
-
Duration: Read every 60 seconds for 30 minutes.
-
Data Processing:
-
Calculate the slope (RFU/min) for the linear portion of the curve (usually 5–15 mins).
-
Subtract the "No Enzyme" slope from the sample slopes.
-
Plot Initial Velocity (
) vs. Substrate Concentration [S]. -
Fit to the Michaelis-Menten equation using non-linear regression:
Protocol 2: High-Throughput Inhibitor Screening ( )
Objective: Screen compounds for elastase inhibition.
Prerequisite: Use Substrate concentration equal to the
Screening Workflow Diagram
Figure 2: Workflow for IC50 determination. Pre-incubation allows the inhibitor to bind before substrate competition begins.
Protocol Steps:
-
Inhibitor Dilution: Prepare 10-point serial dilutions of test compounds in DMSO (ensure final DMSO <1%).
-
Plate Loading:
-
Test Wells: 10 µL Inhibitor + 40 µL Enzyme (20 nM).
-
Positive Control (100% Activity): 10 µL DMSO vehicle + 40 µL Enzyme.
-
Blank (0% Activity): 10 µL DMSO vehicle + 40 µL Assay Buffer.
-
-
Pre-Incubation: Incubate plate for 15 minutes at 37°C. This step is vital for slow-binding inhibitors.
-
Initiation: Add 50 µL of Substrate (at
concentration) to all wells. -
Read: Measure fluorescence kinetics as described in Protocol 1.
Data Analysis & Troubleshooting
AMC Standard Curve (Mandatory)
Raw RFU values are arbitrary and instrument-dependent. You must generate an AMC standard curve (0–50 µM free AMC) under identical buffer conditions to convert RFU/min into
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Non-Linear Kinetics | Substrate depletion (>10% hydrolyzed). | Reduce enzyme concentration or shorten measurement window. |
| High Background | Autohydrolysis of substrate. | Store substrate stock at -20°C; check buffer pH (instability > pH 8.5). |
| Inner Filter Effect | Inhibitor is colored/absorbs at 380/460nm. | Check compound absorbance.[3] If high, apply correction factors or use a red-shifted substrate. |
| Low Signal | "Quenching" by buffer components. | Ensure pH is >7.0 (AMC fluorescence drops significantly below pH 7.0). |
References
-
Bieth, J., et al. (1974). "The elasticolytic activity of human leukocyte elastase." Biochemical Medicine.
-
Castillo, M.J., et al. (1979). "Sensitive substrates for human leukocyte and porcine pancreatic elastase: a study of the merits of various chromophoric and fluorogenic leaving groups in assays for serine proteases." Analytical Biochemistry.
-
Cayman Chemical. (2023). "Neutrophil Elastase Activity Assay Kit Protocol."
-
BPS Bioscience. (2024). "Neutrophil Elastase Inhibitor Screening Assay Kit."
Sources
Application Note: Optimization of Suc-Ala-Ala-Val-AMC Working Concentration for Microplate Assays
Abstract
This guide provides a rigorous methodology for determining the optimal working concentration of the fluorogenic substrate Suc-Ala-Ala-Val-AMC (Suc-AAV-AMC) for elastase activity and inhibition assays.[1] While literature values for Human Neutrophil Elastase (HNE) and Porcine Pancreatic Elastase (PPE) often cite concentrations between 100–500 µM, relying on fixed values without empirical validation compromises assay sensitivity and reproducibility.[1] This protocol establishes a self-validating system to calculate the Michaelis constant (
Introduction & Mechanistic Basis[1][2][3]
The Substrate Chemistry
Suc-Ala-Ala-Val-AMC is a specific peptide substrate designed for serine proteases, particularly elastases.[1] The mechanism relies on the specific hydrolysis of the amide bond between the C-terminal Valine residue and the fluorophore 7-amino-4-methylcoumarin (AMC).[1]
-
Quenched State: When attached to the peptide, AMC exhibits low fluorescence.
-
Active State: Upon cleavage by elastase, free AMC is released, resulting in a strong fluorescence signal (Excitation: ~360-380 nm; Emission: ~440-460 nm).[1][2]
The "Working Concentration" Dilemma
There is no single "correct" working concentration. The optimal substrate concentration (
-
Inhibition Screening (
): You must run the assay at .[1] This balances the competition between the inhibitor and the substrate, allowing for the detection of competitive, non-competitive, and uncompetitive inhibitors. -
Maximum Activity (
): You must run the assay at (saturation). This yields the highest signal-to-noise ratio but consumes more reagent and may mask competitive inhibition.[1]
Reaction Pathway Visualization[1]
Figure 1: Kinetic mechanism of Suc-Ala-Ala-Val-AMC hydrolysis by Elastase. The release of free AMC is the rate-limiting signal generation step.
Critical Parameter Optimization
Before running high-throughput screens, you must address three critical factors that distort data.
The Inner Filter Effect (IFE)
At high concentrations (>500 µM), the substrate or the released AMC can absorb the excitation light before it reaches the center of the well, or re-absorb the emitted light.
-
Rule: If the absorbance of the solution at 380 nm is >0.05 OD, IFE will suppress your signal, making high concentrations appear less active.
-
Solution: Perform a linearity check (Standard Curve) to find the linear range limit.
Solubility & DMSO Tolerance
Suc-AAV-AMC is hydrophobic.[1] Stock solutions are typically prepared in DMSO.[3]
-
Limit: Elastase activity can be inhibited by DMSO concentrations >1-2%.[1]
-
Protocol: Maintain final assay DMSO concentration <1% (v/v).
Spontaneous Hydrolysis
The substrate can degrade over time in alkaline buffers (pH > 8.5), causing high background fluorescence.
-
Solution: Use a buffer pH between 7.4 and 8.0 (e.g., HEPES or Tris) and prepare working solutions fresh.[1]
Protocol: Preparation of Reagents
Stock Solution (20 mM)
-
Calculate: Molecular Weight of Suc-Ala-Ala-Val-AMC
613.67 g/mol (Verify with your specific vendor batch). -
Dissolve: Dissolve 12.27 mg of substrate in 1.0 mL of anhydrous DMSO (molecular biology grade).
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months. Do not freeze-thaw repeatedly.
Assay Buffer[1]
-
100 mM HEPES (or Tris-HCl), pH 7.5[1]
-
500 mM NaCl (High salt mimics physiological lung conditions for HNE)[1]
-
0.05% Tween-20 (Prevents enzyme adsorption to plastics)[1]
-
Optional: 1 mM EDTA (if metalloprotease contamination is suspected)[1]
Protocol: Determination of (The "Working Concentration")
Do not guess the concentration. Use this protocol to determine the
Plate Setup (96-well Black, Flat Bottom)
We will create a substrate titration curve from 0 to 1000 µM.[1]
Workflow Diagram:
Figure 2: Workflow for Michaelis-Menten kinetic characterization.
Step-by-Step Procedure
-
Enzyme Prep: Dilute Elastase (HNE or PPE) in Assay Buffer to a concentration where the reaction is linear for 20 minutes (typically 10–50 nM final).
-
Substrate Serial Dilution:
-
Prepare a 2000 µM working solution (dilute 20 mM stock 1:10 in buffer).
-
Perform 2-fold serial dilutions in Assay Buffer down to ~30 µM. Include a 0 µM (buffer only) control.
-
-
Assay Initiation:
-
Add 50 µL of Enzyme solution to sample wells.
-
Add 50 µL of Assay Buffer to "No Enzyme" control wells (Background).[1]
-
Add 50 µL of Substrate dilutions to respective wells.
-
-
Measurement: Immediately place in a fluorescence microplate reader pre-heated to 25°C or 37°C. Measure kinetics for 30 minutes.
Data Analysis
-
Calculate the slope (RFU/min) for the linear portion of each curve.
-
Subtract the slope of the "No Enzyme" blank from the sample slopes.
-
Plot Initial Velocity (
) vs. Substrate Concentration ( ) . -
Fit the data to the Michaelis-Menten equation using non-linear regression (GraphPad Prism or similar):
[1]
Result Interpretation
-
If
µM: Use 150 µM for inhibition assays. -
If curve does not saturate: Your substrate concentration range is too low, or the enzyme concentration is too high.
Standard Screening Protocol (Inhibition Assay)
Target Concentration: Based on literature, the
| Reagent | Volume per Well | Final Conc. | Notes |
| Test Compound | 10 µL | 10 µM (varies) | Dissolved in <10% DMSO |
| Enzyme (HNE) | 40 µL | 20 nM | Optimize to give signal >10x background |
| Incubation | -- | -- | 15 min at RT (Allow inhibitor binding) |
| Substrate (Suc-AAV-AMC) | 50 µL | 150 µM | Prepared as 2x (300 µM) solution |
| Total Volume | 100 µL |
Procedure:
-
Add Test Compound and Enzyme to the plate. Incubate for 15 minutes to allow equilibrium.
-
Add Substrate to initiate the reaction.
-
Shake plate for 5 seconds.
-
Read fluorescence kinetically for 20 minutes.
-
Calculate % Inhibition relative to "No Inhibitor" (DMSO only) control.[1]
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| High Background | Spontaneous hydrolysis | Check buffer pH (< 8.0). Use fresh substrate. |
| Non-Linear Kinetics | Substrate depletion | Reduce Enzyme concentration. |
| Low Signal | Inner Filter Effect | Reduce Substrate concentration; check if compound is colored. |
| Variability | DMSO effects | Ensure final DMSO is constant across all wells (e.g., 1%). |
| No Saturation | Substrate < | Increase substrate range or switch to Suc-Ala-Ala-Pro-Val-AMC (lower |
Technical Note on Substrate Choice:
While Suc-Ala-Ala-Val-AMC is a valid substrate, Suc-Ala-Ala-Pro-Val-AMC (Suc-AAPV-AMC) is often considered the "gold standard" for Human Neutrophil Elastase due to higher specificity and turnover rate (
References
-
Bieth, J., et al. (1974).[1] The kinetic parameters of the hydrolysis of a new fluorogenic substrate by human granulocyte elastase. Biochemical Medicine.
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer. (Reference for Inner Filter Effect principles).
Sources
Application Note: Buffer Optimization for Suc-Ala-Ala-Val-AMC Hydrolysis
Introduction & Biological Context
Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] While essential for host defense against Gram-negative bacteria, its dysregulation is a primary driver in the pathophysiology of Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[2]
This guide details the optimization of the hydrolysis assay for Suc-Ala-Ala-Val-AMC (Succinyl-Alanyl-Alanyl-Valine-7-amino-4-methylcoumarin), a synthetic fluorogenic substrate highly specific for HNE.[2] Unlike non-specific protein substrates (e.g., casein), this tetrapeptide mimics the elastin cleavage site, allowing for precise kinetic characterization and high-throughput inhibitor screening (e.g., Sivelestat).[2]
The Chemistry of Hydrolysis
The substrate consists of a peptide moiety (Suc-Ala-Ala-Val) linked via an amide bond to a fluorophore (AMC).[2] In its conjugated state, the AMC is quenched. Upon hydrolysis by HNE, the free AMC is released, resulting in a intense blue fluorescence.
Reaction:
Mechanism Visualization
Figure 1: Catalytic cycle of HNE-mediated hydrolysis. The release of AMC provides a direct readout of enzymatic velocity.
Optimized Buffer Composition
The reliability of HNE assays hinges on preventing the enzyme's notorious "stickiness." HNE is a highly cationic (basic) protein that adheres avidly to plastic surfaces and negatively charged biomolecules, leading to rapid loss of activity in standard buffers.[2]
The "Gold Standard" Assay Buffer
| Component | Concentration | Function & Causality |
| HEPES | 100 mM | pH Control: Maintains pH at 7.5, the optimal catalytic range for HNE.[2] Preferred over Tris due to lower thermal sensitivity. |
| NaCl | 500 mM | Ionic Strength: High salt is critical . It shields the cationic surface of HNE, preventing aggregation and non-specific binding to the microplate. |
| Brij-35 | 0.05% (w/v) | Surface Passivation: A non-ionic detergent that prevents HNE adsorption to plastic.[2] Without this, apparent activity can drop by >50% in minutes. |
| DMSO | 1-2% (Final) | Solubility: Introduced via the substrate stock.[2] Essential for keeping the hydrophobic peptide substrate in solution. |
Note on Reducing Agents: Unlike cysteine proteases (e.g., Cathepsins), HNE is a serine protease and does not require reducing agents like DTT or TCEP.[2] In fact, strong reducing agents can destabilize the disulfide bridges maintaining HNE's structural integrity.
Detailed Assay Protocol
Phase 1: Reagent Preparation
-
Assay Buffer (2X): Prepare 200 mM HEPES, 1 M NaCl, 0.1% Brij-35, pH 7.5. Filter sterilize (0.22 µm).[2]
-
Substrate Stock (10 mM): Dissolve Suc-Ala-Ala-Val-AMC (MW ~627.7 g/mol ) in high-grade anhydrous DMSO. Store at -20°C, protected from light.
-
Enzyme Stock: Reconstitute lyophilized HNE in 50 mM Sodium Acetate (pH 5.5) + 200 mM NaCl. Storage at acidic pH prevents autolysis.[2]
Phase 2: Experimental Workflow
The following protocol is designed for a 96-well black-walled microplate (to minimize background scattering).
Step-by-Step Procedure:
-
Dilution: Dilute 2X Assay Buffer to 1X with ddH2O for the working solution.
-
Enzyme Prep: Dilute HNE stock into 1X Assay Buffer to a concentration of 20 nM (2x final concentration). Keep on ice.
-
Substrate Prep: Dilute 10 mM Substrate Stock into 1X Assay Buffer to 200 µM (2x final concentration).
-
Note: This targets a final concentration of 100 µM, which is near the
(typically 130–360 µM depending on the exact isoform).
-
-
Plate Loading:
-
Add 50 µL of Diluted Enzyme to experimental wells.
-
Add 50 µL of 1X Buffer to "Blank" wells (No Enzyme Control).
-
-
Reaction Initiation: Add 50 µL of Diluted Substrate to all wells.
-
Final Volume: 100 µL.
-
Final Concentrations: 10 nM Enzyme, 100 µM Substrate, 500 mM NaCl.
-
-
Kinetic Read: Immediately place in a fluorescence plate reader.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for high-throughput screening.
Data Analysis & Validation
Quantifying Activity (RFU to Molarity)
Raw Relative Fluorescence Units (RFU) are arbitrary. To report Specific Activity (pmol/min/µg), you must generate an AMC standard curve.[2]
-
Prepare serial dilutions of free 7-Amino-4-methylcoumarin (AMC) in the exact assay buffer (0–10 µM).[2]
-
Plot RFU vs. Concentration to determine the Slope (RFU/µM) .[2]
Validation with Inhibitors
To confirm the signal is HNE-specific (and not due to contaminants like Cathepsin G), run a control well with Sivelestat (IC50 ~ 40-50 nM).[2]
-
Pre-incubate HNE with 1 µM Sivelestat for 15 minutes before adding substrate.
-
Activity should be inhibited by >95%.
Troubleshooting Guide
-
High Background: Substrate instability. Ensure stock is stored anhydrously at -20°C. Check for autohydrolysis in "No Enzyme" wells.
-
Non-Linear Kinetics: Substrate depletion. If the curve flattens early, reduce enzyme concentration or decrease assay time.
-
Low Signal: Inner Filter Effect. If substrate concentration > 200 µM, the substrate itself may absorb the excitation light. Stick to concentrations near the
.
References
-
Korkmaz, B., et al. (2008).[2] Design and use of highly specific substrates of neutrophil elastase and proteinase 3. National Institutes of Health. Retrieved from [Link]
-
Feng, L., et al. (2013).[2][5] Inhibition of Human Neutrophil Elastase by Pentacyclic Triterpenes. PLOS ONE. Retrieved from [Link][2]
-
Haupenthal, J., et al. (2024).[2] Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. National Institutes of Health (PMC).[2] Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Inhibition of Human Neutrophil Elastase by Pentacyclic Triterpenes | PLOS One [journals.plos.org]
Application Note: Real-Time Fluorescence Monitoring of Protease Activity
Methodology for Kinetic Characterization and High-Throughput Inhibitor Screening
Introduction
Proteases are ubiquitous enzymes that regulate biological processes by hydrolyzing peptide bonds.[1] Dysregulated protease activity is implicated in diseases ranging from viral infection (e.g., HIV, SARS-CoV-2) to cancer metastasis and neurodegeneration. Consequently, proteases are prime targets for drug discovery.
This guide details the technical framework for developing real-time, continuous fluorescence assays to monitor protease activity. Unlike endpoint assays, continuous monitoring allows for the direct observation of reaction rates, providing superior data on enzyme kinetics (
Principle of Operation
Real-time monitoring relies on fluorogenic substrates that are optically silent (quenched) until cleaved by the protease. Two primary mechanisms are employed:[2][3][4]
-
Fluorogenic Leaving Groups (Intensity-based): A fluorophore (e.g., AMC, AFC) is attached to the C-terminus of a peptide. The amide bond quenches fluorescence. Cleavage releases the free fluorophore, causing a massive increase in fluorescence intensity.
-
FRET (Förster Resonance Energy Transfer): A donor fluorophore and a quencher (or acceptor) are placed on opposite ends of a peptide sequence.[5] When intact, the quencher absorbs the donor's energy. Cleavage separates them, restoring donor fluorescence.[6]
Mechanism Visualization
The following diagram illustrates the FRET-based cleavage mechanism, the preferred method for endopeptidases where specific sequence recognition on both sides of the scissile bond is required.
Figure 1: Mechanism of FRET-based protease detection. Cleavage separates the donor from the quencher, resulting in a quantifiable fluorescence signal.[6]
Experimental Design & Optimization
Buffer Composition
The reaction buffer is critical for enzyme stability and assay linearity.
-
pH: Must match the physiological optimum of the protease (e.g., pH 7.4 for serine proteases, pH 5.0 for cathepsins).
-
Reducing Agents: Cysteine proteases (e.g., Caspases, Papain) require reducing agents like DTT (1-5 mM) or TCEP to prevent oxidation of the active site cysteine.
-
Detergents: Non-ionic detergents (e.g., 0.01% Brij-35 or Triton X-100 ) are mandatory to prevent enzyme aggregation and "sticky" compound inhibition, a common source of false positives in drug screening.
Substrate Selection
| Substrate Type | Fluorophore Pair | Excitation/Emission (nm) | Application |
| AMC Peptide | AMC (7-Amino-4-methylcoumarin) | 380 / 460 | Serine/Cysteine proteases; High signal-to-noise. |
| FRET Peptide | EDANS / DABCYL | 340 / 490 | Endopeptidases; Good spectral overlap. |
| FRET Peptide | MCA / DNP | 325 / 395 | High sensitivity; Prone to inner filter effects (UV range). |
| Red-Shifted FRET | 5-FAM / QXL 520 | 490 / 520 | Screening libraries (reduces autofluorescence interference). |
Protocol 1: Kinetic Characterization ( Determination)
Before screening inhibitors, you must determine the Michaelis constant (
Materials
-
Recombinant Protease (Active site titrated)
-
Fluorogenic Substrate (10 mM DMSO stock)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Brij-35)
-
Black 96-well or 384-well non-binding microplates.
Procedure
-
Enzyme Titration: Prepare a serial dilution of the protease (e.g., 0 nM to 100 nM) with a fixed high concentration of substrate (
). Measure fluorescence over 30 minutes. Select an enzyme concentration that yields a linear velocity ( ) for at least 20 minutes. -
Substrate Dilution: Prepare a 2-fold serial dilution of the substrate in Assay Buffer (Range:
to estimated ). -
Reaction Initiation:
-
Add
of Substrate dilutions to the plate. -
Add
of Enzyme (at optimal concentration determined in Step 1). -
Controls: Include "No Enzyme" (Substrate + Buffer) to correct for background hydrolysis.
-
-
Monitoring: Immediately place in a fluorescence plate reader. Read every 60 seconds for 45 minutes.
-
Analysis:
-
Calculate the slope (RFU/min) for the linear portion of each curve (Initial Velocity,
). -
Plot
vs. Substrate Concentration . -
Fit to the Michaelis-Menten equation:
-
Protocol 2: Determination for Inhibitors
This protocol determines the potency of a test compound.[7]
Procedure
-
Compound Prep: Prepare a 10-point serial dilution of the inhibitor in DMSO (ensure final DMSO < 5%).
-
Pre-incubation: Add
of inhibitor + of Enzyme to the plate. Incubate for 15-30 minutes at RT.-
Expert Note: Pre-incubation is vital for slow-binding inhibitors. Without it,
values will be underestimated.
-
-
Substrate Addition: Add
of Substrate at a concentration equal to its ( ). -
Read: Monitor fluorescence for 30-60 minutes.
-
Calculation:
-
Calculate fractional activity (
). -
Fit data to a 4-parameter logistic model to find
. -
Convert to
: Use the Cheng-Prusoff equation for competitive inhibitors: Since is set to , .
-
Validation & Troubleshooting
Assay Robustness (Z-Factor)
For high-throughput screening (HTS), the assay window must be validated using the Z-factor metric.[8]
- : Standard deviation of positive (enzyme) and negative (no enzyme) controls.[4]
- : Mean of positive and negative controls.[4]
-
Target: A Z-factor > 0.5 is required for a robust screening assay.
The Inner Filter Effect (IFE)
A common artifact occurs when a test compound absorbs light at the excitation or emission wavelength of the fluorophore, mimicking inhibition.
Correction Protocol:
-
Measure the absorbance of the compound at
and .[9][10] -
If
, apply the correction factor: -
Alternatively, use red-shifted dyes (e.g., Rhodamine 110) to avoid the UV/Blue absorption range of most small molecule libraries.
Validation Workflow
Figure 2: Step-by-step validation workflow ensuring assay linearity, statistical robustness (Z-factor), and artifact correction.
References
-
Assay Guidance Manual (NCBI). "Protease Assays." Bethesda (MD): National Library of Medicine (US). Available at: [Link]
-
Zhang, J.H., Chung, T.D. and Oldenburg, K.R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), pp.67-73.[11] Available at: [Link]
- Copeland, R.A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. 2nd ed. Wiley.
-
Simeonov, A. and Davis, M.I. (2004). "Interference with Fluorescence and Absorbance." Assay Guidance Manual.[12] Available at: [Link] (Specific section on Inner Filter Effect).
Sources
- 1. researchgate.net [researchgate.net]
- 2. static.horiba.com [static.horiba.com]
- 3. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 6. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. punnettsquare.org [punnettsquare.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suc-Ala-Ala-Val-AMC Assays
Topic: Reducing Background Fluorescence in Protease Assays Audience: Researchers, Scientists, and Drug Discovery Professionals[1][2]
Welcome to the Technical Support Center.
You are likely here because your signal-to-noise ratio (S/N) is compromising your data integrity.[1][2] In assays utilizing the fluorogenic substrate Suc-Ala-Ala-Val-AMC (and its analogs like MeOSuc-AAPV-AMC), high background fluorescence is rarely a single-variable problem.[2] It is a convergence of reagent purity, optical physics, and environmental conditions.[2]
This guide deconstructs the assay into its component sources of noise and provides self-validating protocols to eliminate them.
Module 1: The Chemistry of the Background
Q: Why does my "No Enzyme" control show high fluorescence immediately?
A: This is the "Static Background" problem, usually caused by Free AMC Contamination .
The substrate consists of a peptide chain (Suc-Ala-Ala-Val) linked to 7-amino-4-methylcoumarin (AMC).[1][2] The peptide-AMC bond quenches the fluorescence. However, synthesis byproducts or degradation can leave free AMC in your stock solution.[2]
-
The Mechanism: Free AMC is highly fluorescent (Ex 380nm / Em 460nm).[3] Even 1% contamination can overwhelm the signal from the first few minutes of enzymatic cleavage.
-
The Fix (Purity Check):
-
Run a Thin Layer Chromatography (TLC) or HPLC check on your substrate stock.[1][2]
-
Immediate Action: If your background >15% of your positive control signal, repurify the substrate or purchase a fresh batch.
-
Storage Protocol: Store stock solutions (usually in DMSO) at -20°C. Never store diluted aqueous substrate; it undergoes spontaneous hydrolysis.[1]
-
Q: Why does my background signal increase over time without enzyme?
A: This is Spontaneous Hydrolysis , a "Dynamic Background" issue.
Peptide-AMC ester bonds are susceptible to nucleophilic attack by water or buffer components, releasing AMC without enzymatic activity.[2]
-
The Cause: High pH (>8.0), high temperature, or nucleophilic buffer additives (like DTT or mercaptoethanol) accelerate this non-enzymatic cleavage.[2]
-
The Fix:
-
Buffer Optimization: Keep pH between 7.0 and 7.5 if possible. AMC fluorescence is pH-dependent (pKa ~7.8); while higher pH increases signal, it also destabilizes the substrate [1].[1][2]
-
Eliminate Thiols: If your enzyme tolerates it, remove DTT.[2] If a reducing agent is required, use TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic than DTT.[2]
-
Module 2: Optical Interference (The Inner Filter Effect)
Q: My test compounds reduce the signal, but I suspect they aren't true inhibitors. What is happening?
A: You are likely observing the Inner Filter Effect (IFE) or Quenching .
In drug discovery, many small molecules are colored or absorb light in the UV/Blue spectrum.[2]
-
Primary IFE: The compound absorbs the excitation light (360-380 nm) before it hits the substrate.
-
Secondary IFE: The compound absorbs the emission light (440-460 nm) before it reaches the detector.
Q: How do I distinguish IFE from true inhibition?
A: Use the "Spike-Recovery" Validation Protocol .
-
Run your standard inhibition assay.[1]
-
At the end of the reaction (endpoint), add a known concentration of free AMC to all wells.
-
Analysis: If the fluorescence jump is identical in control and compound wells, it is true inhibition. If the fluorescence jump is lower in the compound well, the compound is quenching the signal (False Positive).
Module 3: Instrumentation & Materials
Q: Does the microplate color actually matter?
A: Yes. It is the single easiest hardware fix.
| Plate Type | Background Risk | Signal Intensity | Verdict for Suc-AAV-AMC |
| Clear | High (Scattering) | Low | DO NOT USE. Light scatters to adjacent wells (Crosstalk).[1][2] |
| White | Medium (Autofluorescence) | High (Reflection) | Use only for low-signal assays. White reflects light, boosting signal but also background.[1][2] |
| Black | Lowest | Medium | REQUIRED. Black absorbs stray light, minimizing background and crosstalk.[2][4] |
Visualizing the Problem Space
The following diagram illustrates the pathways where noise enters your data stream.
Figure 1: Signal Interference Pathways.[1][2] Red dashed lines indicate sources of error (False Positives/Negatives).
Master Protocol: The "Double-Blank" Correction
To rigorously remove background, you cannot rely on a single "No Enzyme" control.[2] You must account for the autofluorescence of each specific compound in your library.
Prerequisites:
The Setup:
For every test compound (
-
Reaction Well (
): Buffer + Enzyme + Substrate + Compound ( )[1][2][5] -
Compound Blank Well (
): Buffer + (No Enzyme) + Substrate + Compound ( )[2]
Note: The
The Execution:
-
Pre-Incubation: Incubate Compound + Enzyme for 15 mins at 37°C (to allow binding).
-
Initiation: Add Substrate (Suc-Ala-Ala-Val-AMC) to all wells.[1][2]
-
Measurement: Read kinetically (every 2 mins for 60 mins). Do not use endpoint reads for high-background assays.
Data Processing (The Slope Method):
Do not use raw RFU values. Calculate the reaction velocity (
-
Calculate the slope (RFU/min) for the linear portion of the Reaction Well (
). -
Calculate the slope (RFU/min) for the Compound Blank Well (
). -
Final Activity:
Why this works: Static autofluorescence has a slope of zero. Spontaneous hydrolysis has a small positive slope. By subtracting the rates, you eliminate both static background and non-enzymatic drift [2].
Troubleshooting Decision Tree
Use this logic flow to diagnose persistent issues.
Figure 2: Diagnostic Logic for High Background Fluorescence.
References
-
National Institutes of Health (NIH). Protease Assays - Assay Guidance Manual.[1][2] Available at: [Link][1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Suc-Ala-Ala-Val-AMC Solubility & Assay Optimization
Executive Summary: The Hydrophobic Challenge
Suc-Ala-Ala-Val-AMC is a fluorogenic peptide substrate primarily used to assay Human Neutrophil Elastase (HNE) and related serine proteases.
The Core Problem: This substrate presents a classic "solubility paradox." The hydrophobic nature of the valine/alanine residues and the coumarin (AMC) fluorophore makes the molecule highly soluble in organic solvents (DMSO) but prone to rapid precipitation ("crashing out") upon dilution into aqueous buffers. This micro-precipitation is often invisible to the naked eye but causes significant experimental artifacts, including:
-
Non-linear kinetics (signal drift).
-
Fluorescence quenching.[1]
-
Inconsistent
determinations.
This guide provides a validated protocol to maintain solubility and ensure assay reproducibility.
The "Golden Rule" of Reconstitution
Never add aqueous buffer directly to the peptide powder. This will form a gummy precipitate that is nearly impossible to redissolve.
Validated Stock Solution Protocol
| Parameter | Specification | Reason |
| Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | Prevents hydrolysis; ensures complete solvation of the hydrophobic coumarin ring. |
| Concentration | 10 mM to 20 mM | High enough to allow large dilution factors (keeping final DMSO low), but below the saturation limit (~400 mM). |
| Storage | -20°C (Desiccated) | Protects the ester linkage from spontaneous hydrolysis. |
Step-by-Step:
-
Allow the product vial to equilibrate to room temperature before opening (prevents condensation).
-
Dissolve the powder in 100% DMSO to a concentration of 10 mM .
-
Vortex vigorously for 30 seconds.
-
Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If cloudy, sonicate for 5 minutes.
The Dilution Dilemma: Preventing "Crash-Out"
The most critical error occurs during the transfer from DMSO stock to the aqueous assay buffer.
The "Intermediate Dilution" Method
Directly adding 10 mM stock to a buffer can create local high-concentration "hotspots" where the peptide precipitates instantly.
Recommended Workflow:
-
Assay Buffer Preparation: Prepare your base buffer (e.g., 100 mM HEPES, pH 7.5, 500 mM NaCl).
-
Critical Additive: You must add a non-ionic surfactant.
-
Step-wise Dilution:
-
Dilute the 10 mM DMSO stock 1:10 or 1:20 into the buffer to create an Intermediate Working Solution (e.g., 500 µM - 1 mM).
-
Note: The final DMSO concentration in the well should ideally be < 2% to avoid affecting enzyme activity, though HNE is relatively robust to DMSO up to 5%.
-
Workflow Visualization
Caption: Step-wise dilution workflow to prevent hydrophobic precipitation shock.
Troubleshooting & FAQs
Q1: My fluorescence signal is decreasing over time (negative slope) or flattening prematurely.
Diagnosis: This is often due to Inner Filter Effect (IFE) or Precipitation .
-
IFE: At high concentrations (>200 µM), the substrate itself absorbs the excitation light (360-380 nm) before it reaches the center of the well.
-
Precipitation: Micro-aggregates scatter light, reducing the signal.
-
Solution:
-
Lower the substrate concentration (try 50 µM or 100 µM).
-
Check the turbidity of your working solution by measuring Absorbance at 600 nm (OD600). It should be near zero.
-
Q2: The I measured is significantly higher than literature values.
Diagnosis: The "Effective Concentration" is lower than the "Calculated Concentration."
-
If the peptide aggregates, it is not available to the enzyme. You think you have 500 µM, but you effectively have 50 µM in solution.
-
Solution: Ensure 0.05% Brij-35 is present. Re-run the assay with a lower concentration range (e.g., 0 - 200 µM) where solubility is assured.
-
Note: Literature
for similar elastase substrates (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC) is often in the 100–360 µM range [1, 4].
Q3: Can I use Triton X-100 instead of Brij-35?
Answer: Generally, yes, but Brij-35 is preferred for Elastase assays. Triton X-100 has a high UV absorbance that can interfere if you switch to UV-based detection, and some batches contain peroxides that can oxidize the enzyme. Brij-35 is chemically simpler and less likely to inhibit HNE.
Q4: Why is the fluorescence signal low even with high enzyme activity?
Diagnosis: pH Mismatch.
-
Mechanism: The fluorescence of the released group, 7-amino-4-methylcoumarin (AMC), is pH-dependent. The protonated form (low pH) is weakly fluorescent; the deprotonated form (high pH) is highly fluorescent.
-
Solution: Ensure your buffer is at pH 7.5 or higher . If your assay requires acidic conditions (e.g., for a lysosomal variant), you must stop the reaction with a high-pH buffer (e.g., 100 mM Sodium Carbonate, pH 10) to maximize the signal for the endpoint reading [2].
Troubleshooting Logic Tree
Caption: Decision tree for isolating common assay failures.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing AMC Substrates
Topic: Preventing Spontaneous Hydrolysis of AMC Substrates Ticket ID: AMC-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Signal-to-Noise Battle
Welcome to the Technical Support Center. If you are reading this, you are likely facing a common but frustrating artifact in protease assays: High Background Fluorescence .
AMC (7-Amino-4-methylcoumarin) substrates are the workhorses of fluorogenic protease assays.[1] In a perfect system, the peptide-AMC bond is stable until your specific protease cleaves it. However, in the real world, this amide bond is susceptible to spontaneous hydrolysis —a non-enzymatic cleavage driven by pH, temperature, and nucleophilic contaminants.
This guide moves beyond basic "storage instructions" to explain the chemical causality of hydrolysis and provides a self-validating troubleshooting workflow to restore your Z’ factor.
Module 1: The Chemistry of Instability
To prevent hydrolysis, you must understand what drives it. The AMC fluorophore is attached to the peptide via an amide linkage .
The Mechanism
The amide bond is generally stable, but it becomes electrophilic at the carbonyl carbon.
-
Base-Catalyzed Hydrolysis (The Primary Culprit): Hydroxyl ions (
) attack the carbonyl carbon. This is why pH > 8.0 is dangerous. -
Nucleophilic Attack: Reducing agents (like DTT or
-ME) contain thiols ( ). At higher pH, these deprotonate to thiolate anions ( ), which are potent nucleophiles that can attack the amide bond, mimicking the enzyme's action.
Visualizing the Pathways
The following diagram illustrates the competing pathways that generate signal in your well.
Module 2: Critical Reagent Handling (The "Pre-Game")
Most stability issues begin before the assay plate is even loaded.
The Solvent Trap: Anhydrous DMSO
Issue: "My stock solution is yellow/fluorescent before I even dilute it." Root Cause: Hygroscopic solvents. DMSO absorbs moisture from the air. Water + Time = Hydrolysis.
Protocol: Preparation of Stable Stocks
-
Purchase High-Grade DMSO: Use "Anhydrous" grade (≥99.9%, water <0.005%) packed in septa-sealed bottles.
-
Single-Use Aliquots: Never store a large "working bottle" of DMSO.
-
Storage: Dissolve AMC substrate to 10-20 mM. Aliquot immediately into amber tubes. Store at -20°C (months) or -80°C (years).
-
The "Freeze-Thaw" Rule: Limit to 3 cycles max . If you thaw a tube, use it or toss it.
Buffer Chemistry & Nucleophiles
Issue: "Background increases over time in my 'No Enzyme' controls." Root Cause: High pH or unstable reducing agents.
| Parameter | Risk Threshold | The Fix |
| pH | > 7.5 | The amide bond destabilizes significantly above pH 8.0. If your enzyme requires pH 9.0, you must use kinetic background subtraction (see Module 3). |
| DTT | > 1 mM | DTT oxidizes rapidly and can act as a nucleophile. Use TCEP (Tris(2-carboxyethyl)phosphine) instead; it is more stable and less nucleophilic [1].[2] |
| Temperature | > 37°C | Spontaneous hydrolysis is endothermic. Every 10°C increase roughly doubles the non-enzymatic rate. |
Module 3: Troubleshooting & Optimization
Workflow: Diagnosing High Background
Follow this logic gate to identify the source of your noise.
The "Golden Rule" Protocol: Kinetic Background Subtraction
If you must work at high pH or with nucleophiles, you cannot stop hydrolysis. You must mathematically remove it.
Step-by-Step:
-
Design: Include a "Substrate Only" control (Substrate + Buffer, NO Enzyme) for every concentration tested.
-
Measure: Run the assay in Kinetic Mode (read every 5 mins). DO NOT use Endpoint reads for unstable substrates.
-
Calculate Slope: Determine the slope (RFU/min) for the Sample (
) and the Control ( ). -
Subtract:
This corrects for both the initial background and the rate of spontaneous hydrolysis during the assay.
Frequently Asked Questions (FAQs)
Q1: Can I use Beta-Mercaptoethanol (BME) instead of DTT?
-
Answer: You can, but DTT is generally preferred for reducing efficiency.[2][3][4] However, both are thiols and can contribute to instability. If possible, switch to TCEP hydrochloride , which is stable over a wider pH range and does not contain a thiol group, reducing the risk of nucleophilic attack on the AMC substrate [1].
Q2: My buffer pH is 7.4, but I still see hydrolysis. Why?
-
Answer: Check your DMSO. If your DMSO stock is old or "wet," the substrate has already hydrolyzed in the freezer. Thaw a fresh aliquot. Also, verify that your buffer does not contain primary amines (like Tris) if you are observing "backbiting" artifacts, though this is rarer with standard AMC substrates. Phosphate or HEPES are often safer alternatives.
Q3: What is the exact excitation/emission for AMC?
-
Answer:
-
Excitation: 350–380 nm (Peak ~354 nm)
-
Emission: 430–460 nm (Peak ~442 nm) [2, 3].
-
Tip: Ensure your plate reader gain is optimized so your highest standard is at ~80% saturation, not 100%.
-
Q4: How do I calculate the concentration of my degraded stock?
-
Answer: You cannot reliably use it for kinetics. If free AMC is present, it acts as a product inhibitor (Inner Filter Effect) and distorts the baseline. Discard and prepare fresh.
References
Sources
correcting inner filter effect in fluorogenic protease assays
Topic: Correcting Inner Filter Effect (IFE) Artifacts Department: Assay Development & Screening Applications
Welcome to the Technical Support Center
Your Guide: Dr. Alex V., Senior Application Scientist Context: You are observing non-linear signal responses, "flat" inhibition curves, or impossibly high potency (low IC50) in your protease assays. If your library compounds are colored or your substrate concentration is high, you are likely battling the Inner Filter Effect (IFE) .
This guide provides the diagnostic workflows and mathematical corrections necessary to salvage your data and validate your results.
Module 1: Diagnosis & Triage
User Question: "My inhibitor shows an IC50 of 50 nM, but the compound is visibly yellow in the well. Is this real inhibition or an artifact?"
Technical Insight: The Inner Filter Effect occurs when a compound (or the substrate itself) absorbs light at the excitation (Primary IFE) or emission (Secondary IFE) wavelengths of your fluorophore.[1] This effectively "steals" photons before they can be detected, mimicking enzyme inhibition.
The Diagnostic Workflow: Do not assume inhibition. Follow this logic gate to validate the hit.
Figure 1: Decision tree for identifying Inner Filter Effect artifacts in fluorescence assays.
Module 2: The Correction Protocol
User Question: "I confirmed IFE is present (OD > 0.1). Do I have to throw away the experiment?"
Solution: No. If the total absorbance is within a manageable range (OD < 1.0), you can mathematically recover the true fluorescence signal using the Lakowicz Equation . This method assumes the absorption is uniform across the pathlength.
Protocol: Absorbance-Based Correction
Prerequisites:
-
A multimode plate reader capable of Absorbance and Fluorescence detection.[2]
-
Critical: Absorbance must be measured in the same plate with the same volume as the fluorescence reading to ensure identical pathlengths.
Step-by-Step Methodology:
-
Acquire Fluorescence Data (
): Run your standard protease assay (e.g., AMC or Rhodamine 110 substrate). Record the Raw Fluorescence Units (RFU). -
Acquire Absorbance Data (
):-
Immediately after the fluorescence read, switch the reader mode to Absorbance.
-
Measure Optical Density (OD) at the Excitation wavelength (
). -
Measure Optical Density (OD) at the Emission wavelength (
). -
Note: Ensure you subtract the buffer blank OD from these values.
-
-
Apply the Correction Formula: For each well, calculate the Corrected Fluorescence (
) using: -
Re-Calculate IC50: Plot the
values against compound concentration.
Data Validation: The "Shift" Effect
The table below illustrates how IFE correction shifts a False Positive (Artifact) to a True Negative (Non-inhibitor) or corrects the potency of a real inhibitor.
| Parameter | Raw Data (Uncorrected) | Corrected Data (Lakowicz) | Interpretation |
| Compound A (Yellow) | IC50 = 1.2 µM | No Inhibition | Compound A was acting as a light filter, not a protease inhibitor. |
| Compound B (Clear) | IC50 = 50 nM | IC50 = 48 nM | Minimal IFE; data is robust. |
| Compound C (Red) | IC50 = 0.5 µM | IC50 = 2.5 µM | Compound C is a real inhibitor, but IFE exaggerated its potency 5-fold. |
Module 3: Experimental Prevention
User Question: "How do I design my next assay to prevent IFE from happening in the first place?"
Technical Insight: Prevention is superior to correction. IFE is pathlength-dependent and wavelength-dependent.
Strategy 1: Red-Shift Your Assay
Most small molecule library compounds absorb in the UV-Blue region (300-450 nm). Standard protease substrates like AMC (Ex 360nm / Em 460nm) sit directly in this interference zone.
-
Action: Switch to Rhodamine 110 (Ex 490nm / Em 520nm) or Resorufin based substrates. This moves your signal window away from the "noise" of the library.
Strategy 2: Reduce Pathlength
According to the Beer-Lambert Law (
-
Action: Switch from 96-well plates (typical volume 100 µL) to 384-well Low Volume plates (typical volume 10-20 µL). This significantly reduces
, thereby reducing the IFE artifact.[3]
Visualizing the Mechanism
Figure 2: Mechanism of Primary and Secondary Inner Filter Effects reducing detectable signal.
References
-
Assay Guidance Manual (NCBI/NIH)
-
Lakowicz, J. R. (2006).[2] Principles of Fluorescence Spectroscopy.
- Context: Source of the standard correction formula ( ) used in Module 2.
-
Source:
-
Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries.
- Context: Detailed analysis of how colored compounds in HTS libraries cause false positives.
-
Source:[Link]
Sources
- 1. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Figure 3: [Fluorescence interference analysis. (A) Plate...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. New in Assay Guidance Manual - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Figure 2: [Enrichment of fluorescent compounds among...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Suc-Ala-Ala-Val-AMC Enzymatic Cleavage
[1]
Topic: Troubleshooting and Optimization of Human Neutrophil Elastase (HNE) Assays using Fluorogenic Substrates. Audience: Assay Developers, Enzymologists, and Drug Discovery Scientists.
Introduction: The System Dynamics
Welcome to the technical support guide for the Suc-Ala-Ala-Val-AMC (also known as MeOSuc-AAPV-AMC) substrate system.[1] This tripeptide substrate is the gold standard for monitoring Human Neutrophil Elastase (HNE) activity.[1]
The assay relies on a proteolytic event where HNE cleaves the amide bond between the C-terminal Valine and the fluorophore 7-amino-4-methylcoumarin (AMC) .[1]
The Core Conflict: This assay presents a classic biochemical paradox where the optimal pH for the enzyme does not perfectly align with the optimal pH for the signal detector (the fluorophore). This guide resolves that conflict.
Module 1: The pH Paradox (Signal vs. Activity)
Q: Why is my fluorescence signal low, even though I know the enzyme is active?
A: You are likely running the assay at a pH below the pKa of the reporter group.
The Mechanism: The fluorescence of free AMC is strictly pH-dependent.[1] The AMC molecule has a pKa of approximately 7.7 – 7.8 .
-
Protonated Form (pH < 7.0): Significantly lower fluorescence quantum yield.[1]
-
Deprotonated Form (pH > 8.0): Maximum fluorescence.[1]
If you conduct the assay at a physiological pH of 6.0–7.0 (to mimic the lung environment, for example), the free AMC released will be largely protonated, masking the true extent of enzymatic cleavage.
The Solution: You have two workflow options depending on your data requirements:
-
Continuous Kinetic Assay (Recommended):
-
End-Point Assay (Screening):
-
Reaction pH: Run at physiological pH (e.g., 6.5 or 7.0).
-
Stop Solution: Terminate the reaction using a high-pH buffer (e.g., 100 mM Sodium Carbonate, pH 10.0).
-
Reasoning: The pH shift stops the enzyme and simultaneously deprotonates all released AMC, maximizing sensitivity.
-
Module 2: Buffer Composition & Enzyme Stability
Q: My enzyme activity decreases rapidly over time. Is it pH instability?
A: It is likely autolysis or surface adsorption , not just pH instability. HNE is a "sticky" and aggressive protease.
Critical Protocol Adjustments:
| Parameter | Recommendation | Technical Rationale |
| Storage pH | pH 5.5 (Sodium Acetate) | HNE is prone to autolysis (digesting itself) at neutral pH.[1] Store stocks at pH 5.5 to keep it dormant yet stable [1]. |
| Assay pH | pH 7.5 – 8.0 (HEPES or Tris) | Activates the enzyme for the assay window. |
| Ionic Strength | High Salt (500 mM NaCl) | Crucial: HNE is highly cationic.[1] High ionic strength prevents it from sticking to the anionic plastic of microplates and pipette tips [2]. |
| Additives | 0.01% - 0.05% Tween-20 | Non-ionic detergents prevent surface adsorption and aggregation.[1] |
Q: Can I use DMSO to solubilize the substrate?
A: Yes, but with strict limits. Suc-Ala-Ala-Val-AMC is hydrophobic.[1]
-
Stock Prep: Dissolve in 100% DMSO.
-
Assay Tolerance: Keep final DMSO concentration < 1% (v/v) . While purified HNE is relatively tolerant to DMSO, higher concentrations can affect the Km (binding affinity) and, in cell-based assays, DMSO is a known scavenger of reactive oxygen species (ROS) and can inhibit neutrophil function [3].
Module 3: Visualizing the Workflow
The following diagram illustrates the kinetic conflict and the optimized workflow to resolve it.
Caption: Figure 1. The "pH Trap." At physiological pH (<7.0), enzyme activity may be high, but signal is artificially suppressed by AMC protonation. Optimized assays function at pH 7.5–8.0 to balance catalysis and detection.
Module 4: Standardized Protocol (Self-Validating)
Objective: Continuous kinetic measurement of HNE activity.
Materials:
-
Assay Buffer: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.
-
Substrate Stock: 10 mM Suc-Ala-Ala-Val-AMC in DMSO.
-
Enzyme Stock: HNE (reconstituted in 50 mM Na-Acetate, pH 5.5, 200 mM NaCl).[1]
Step-by-Step Workflow:
-
Preparation (The "Check" Step):
-
Dilute Substrate Stock 1:100 into Assay Buffer to create a 100 µM Working Solution .
-
Validation: Check for precipitation. The solution should be clear. If cloudy, sonicate briefly or lower concentration.
-
-
Enzyme Dilution:
-
Dilute HNE into Assay Buffer immediately before use. Target final concentration: 1 nM – 10 nM .
-
Warning: Do not store diluted enzyme. It will adhere to tube walls or autolyze.
-
-
Plate Setup:
-
Add 50 µL Enzyme solution to black 96-well plate.
-
Incubate at 37°C for 5 minutes (temperature equilibration).
-
-
Initiation:
-
Add 50 µL Substrate Working Solution (Final Conc: 50 µM).
-
Mix by orbital shaking for 5 seconds.
-
-
Detection:
-
Mode: Kinetic (read every 60 seconds for 20 minutes).
-
Wavelengths: Ex 380 nm / Em 460 nm.[2]
-
Gain: Set gain using a free AMC standard curve (0.1 – 10 µM) at pH 7.5.
-
Module 5: Troubleshooting Spontaneous Hydrolysis
Q: I see high background signal in my "No Enzyme" control.
A: This is likely Spontaneous Hydrolysis caused by excessive pH or contamination.
-
pH Ceiling: Avoid pH > 8.5. At alkaline pH, the ester/amide bonds in the substrate become unstable and hydrolyze without enzyme presence.
-
Nucleophile Contamination: Ensure your buffer does not contain primary amines (other than Tris) or thiols (like DTT or Mercaptoethanol) at high concentrations, as these can sometimes attack the fluorogenic leaving group.
-
Old Substrate: Suc-Ala-Ala-Val-AMC in DMSO is stable at -20°C. If stored at 4°C or room temperature in aqueous buffer, it degrades.[1]
References
-
Sigma-Aldrich. (n.d.).[1] Elastase, Human Neutrophil - Product Information and Stability.[1] Retrieved from [1]
-
Korkmaz, B., et al. (2010). Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human inflammatory diseases. Pharmacological Reviews. Retrieved from [1]
-
Cayman Chemical. (n.d.).[1] Neutrophil Elastase Activity Assay Kit Booklet. Retrieved from [1]
-
AAT Bioquest. (n.d.).[1][3] AMC (7-Amino-4-methylcoumarin) Spectrum and Properties.[1][4][5] Retrieved from [1][3]
-
Biovision (Abcam). (n.d.).[1] Neutrophil Elastase Inhibitor Screening Kit Protocol. (Confirming pH 7.5 buffer composition).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 4. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting nonlinear reaction kinetics with Suc-AAV-AMC
Welcome to the Advanced Kinetics Technical Support Center.
Ticket Subject: Troubleshooting Nonlinear Reaction Kinetics with Suc-Ala-Ala-Val-AMC (Suc-AAV-AMC). Assigned Specialist: Senior Application Scientist, Enzymology Division.
Executive Summary: The Kinetic Landscape
You are likely observing nonlinear progress curves in your Human Neutrophil Elastase (HNE) or similar serine protease assays. While the Michaelis-Menten model assumes linearity in the initial velocity (
The Mechanism: The substrate Suc-Ala-Ala-Val-AMC is cleaved by the enzyme at the C-terminal Valine, releasing 7-amino-4-methylcoumarin (AMC) .
-
Substrate (Intact): Low fluorescence.
-
Product (Free AMC): High fluorescence (Ex: ~380 nm, Em: ~460 nm).
If your Reaction vs. Time plot is not a straight line, use the diagnostic guide below to isolate the root cause.
Part 1: Diagnostic Logic (Visual Troubleshooting)
Before altering your protocol, identify the shape of your nonlinearity.
Figure 1: Diagnostic decision tree for classifying kinetic anomalies based on curve shape.
Part 2: Troubleshooting by Kinetic Phase
Phase 1: The Lag Phase (Pre-Steady State)
Symptom: The reaction starts slow and accelerates, forming a "J" shape.
Q: Why isn't the reaction instantaneous? A: This is rarely a chemical issue with Suc-AAV-AMC itself but rather a thermodynamic one.
-
Temperature Hysteresis: If reagents are taken from 4°C and placed into a plate reader at 37°C without pre-equilibration, the reaction rate (
) increases as the well warms up. -
Hysteretic Enzymes: HNE can exist in slow-responding conformations. It requires time to reach steady-state turnover.
Corrective Action:
-
Pre-incubate the enzyme and buffer at the assay temperature (e.g., 37°C) for 10–15 minutes before adding the substrate.
-
Start the read immediately after substrate addition.
Phase 2: The Early Plateau (Optical Artifacts)
Symptom: The signal flattens prematurely, or the signal-to-noise ratio is unexpectedly low, despite high enzyme activity.
Q: Is my enzyme dead? A: Likely not. You are probably fighting the Inner Filter Effect (IFE) or Solubility Limits .
-
The Inner Filter Effect: Suc-AAV-AMC and free AMC both absorb UV light. If the concentration is too high (typically >100 µM in a 96-well plate), the substrate "shadows" the excitation light, preventing it from penetrating the full depth of the well. The detector sees less fluorescence than is actually present.
-
Solubility (The "Valine" Factor): The Valine residue makes Suc-AAV-AMC more hydrophobic than the Alanine-only variants (e.g., Suc-AAA-AMC). If your final DMSO concentration is < 1% or the buffer ionic strength is too high, the substrate may precipitate. Micro-precipitates scatter light, causing erratic baseline jumps or artificial plateaus.
Corrective Action:
-
IFE Check: Dilute your substrate by 50%. If the fluorescence more than doubles (or does not drop by exactly 50%), you have IFE.
-
Solubility: Ensure the final assay volume contains 2–5% DMSO . Do not exceed 10% as this may denature HNE.
Phase 3: The Late Bending (Kinetic Deviation)
Symptom: The curve is linear for 2 minutes, then bends downwards.
Q: Why does the rate drop?
A: You are violating the Initial Rate Assumption (
-
Substrate Depletion: Michaelis-Menten kinetics are only valid when
is effectively constant. Once >10% of Suc-AAV-AMC is consumed, the rate ( ) drops naturally as decreases. -
Product Inhibition: The released peptide fragment (Suc-Ala-Ala-Val-COOH) or AMC can bind to the enzyme active site, inhibiting further turnover.
Corrective Action:
-
The 10% Rule: Only calculate the slope (
) from the portion of the curve where less than 10% of the substrate has been converted. -
Lower Enzyme Concentration: If the reaction is too fast to capture the linear phase, dilute the enzyme 1:10.
Part 3: Validated Assay Protocol
This protocol is designed to be self-validating by including specific controls for the issues described above.
Reagents:
-
Buffer: 100 mM HEPES, pH 7.5, 500 mM NaCl, 0.05% Brij-35 (prevents enzyme adsorption).
-
Substrate Stock: 20 mM Suc-AAV-AMC in 100% DMSO (Store at -20°C).
| Step | Action | Technical Rationale |
| 1 | Prepare Enzyme Mix | Dilute HNE in Buffer. Keep on ice until pre-incubation. |
| 2 | Prepare Substrate Mix | Dilute 20 mM stock into Buffer to create a 2x Working Solution . Critical: Ensure final DMSO will be 2-5%. |
| 3 | Pre-Incubation | Add 50 µL Enzyme Mix to plate. Incubate at 37°C for 10 min. |
| 4 | Reaction Start | Add 50 µL Substrate Mix (2x) to wells. |
| 5 | Data Acquisition | Read Ex 380nm / Em 460nm every 30 sec for 20 min. |
| 6 | AMC Standard Curve | Run a standard curve of free AMC (0–50 µM) in the same buffer + DMSO. |
Part 4: Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the Suc-AAV-AMC Elastase Assay.
FAQ: Expert Corner
Q: My fluorescence signal is very low, even with high enzyme. Why? A: Check your pH. The fluorescence of AMC is pH-dependent. The pKa of the AMC hydroxyl group is approximately 7.5–7.8 . Below pH 7.0, the phenol is protonated and fluorescence drops significantly. Ensure your assay buffer is pH 7.5 or 8.0 .
Q: Can I use polystyrene plates? A: Yes, but black plates are mandatory to reduce background scatter and crosstalk. Clear plates will result in unusable data for quantitative kinetics.
Q: How do I calculate
References
-
Bieth, J. G. (2004). In vitro assay of elastase activity using fluorogenic substrates. Methods in Molecular Biology, 297, 1-13. Link
- Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Authoritative source on Inner Filter Effects and AMC spectral properties). Link
-
Cayman Chemical. (n.d.). Neutrophil Elastase Activity Assay Kit Product Information. (Validation of Suc-AAV-AMC protocols). Link
Technical Support Center: Stability & Handling of Suc-Ala-Ala-Val-AMC
Topic: Optimization of Storage and Stability for Fluorogenic Elastase Substrates
Executive Summary & Core Directive
The Short Answer: Yes, Suc-Ala-Ala-Val-AMC (Succinyl-Alanyl-Alanyl-Valyl-7-amino-4-methylcoumarin) stock solutions can be stored at -20°C , but this comes with significant caveats regarding solvent purity (anhydrous DMSO) and moisture control .[1]
While lyophilized powder is stable for years at -20°C, solubilized stock solutions are prone to spontaneous hydrolysis , leading to high background fluorescence (noise) that kills assay sensitivity.[1]
Best Practice Recommendation:
-
Long-term Stock (>1 month): Store at -80°C .
-
Short-term Stock (<1 month): Store at -20°C , strictly desiccated and protected from light.
-
Solvent: High-grade Anhydrous DMSO (Dimethyl Sulfoxide).[1]
Technical Deep Dive: The Science of Instability
To troubleshoot effectively, you must understand the failure mechanism. This is not just "going bad"; it is a specific chemical reaction.
The Mechanism: Spontaneous Hydrolysis
The Suc-Ala-Ala-Val-AMC molecule consists of a tetrapeptide chain linked to a fluorophore (AMC) via an amide bond.[1]
-
The Assay Logic: Elastase enzymes specifically cleave this bond, releasing free AMC. Free AMC fluoresces (Ex ~380nm / Em ~460nm).[1][2][3]
-
The Storage Failure: Water molecules, even trace amounts from humid air or low-grade DMSO, can attack this same bond over time, especially during freeze-thaw cycles.[1]
-
The Result: Your "negative control" (0 enzyme) will show high fluorescence because the stock solution already contains free AMC.[1]
Diagram 1: Stability & Degradation Logic
Caption: Logical flow of substrate degradation. Note how moisture acts as a catalyst for non-enzymatic hydrolysis, directly interfering with assay signal-to-noise ratios.[1]
Step-by-Step Protocols
Protocol A: Preparation of High-Stability Stock Solution
Objective: Create a stock solution that minimizes hydrolysis risk.
-
Equilibration: Allow the lyophilized product vial to warm to Room Temperature (RT) before opening.
-
Why? Opening a cold vial causes atmospheric moisture to condense instantly inside, ruining the remaining powder.
-
-
Solvent Selection: Use Anhydrous DMSO (Grade ≥99.9%, Water <0.005%).
-
Avoid: Ethanol or DMF if possible, as they are more volatile and harder to keep anhydrous in standard freezers.
-
-
Dissolution: Dissolve to a high concentration (e.g., 10–20 mM ).
-
Why? Higher concentrations are more stable than dilute working solutions.
-
-
Aliquoting: Aliquot immediately into amber (light-protective) tubes.
-
Volume: Single-use volumes (e.g., 20–50 µL) to prevent freeze-thaw cycles.[1]
-
-
Storage:
Protocol B: The "Self-Validating" QC Check
Objective: Determine if your -20°C stock has degraded before running a valuable experiment.
Prerequisite: You need a "Free AMC" standard (commercially available).[1]
-
Dilute Stock: Dilute your Suc-Ala-Ala-Val-AMC stock to the working concentration (e.g., 50 µM) in assay buffer.
-
Prepare Standard: Prepare a 5 µM solution of Free AMC reference standard.
-
Measure: Read Fluorescence (Ex 380 / Em 460) of:
-
Calculate Background %:
(Adjusting for concentration differences if necessary) -
Pass/Fail Criteria:
-
< 5% Signal: Excellent.
-
5–15% Signal: Usable, but dynamic range is reduced.
-
> 15% Signal: FAIL. Significant hydrolysis has occurred. Discard stock.
-
Troubleshooting & FAQs
Q1: My stock solution froze at -20°C. Is that okay?
A: Yes, DMSO freezes at approximately 19°C, so it should be solid at -20°C.[1]
-
The Risk: The danger is the thaw process. Repeated phase changes (freeze-thaw) can cause micro-precipitation of the peptide or introduce moisture.[1]
-
Solution: Always use single-use aliquots. If you must re-use, limit to 1 freeze-thaw cycle.[1]
Q2: Can I store the diluted working solution (e.g., 100 µM in PBS)?
A: NO. Aqueous stability is extremely poor (hours to days).[1] The amide bond is unstable in water at neutral pH over time. Always prepare working solutions fresh from the DMSO stock.
Q3: The stock solution has turned slightly yellow. Is it usable?
A: Likely not. Free AMC is yellow in solution. A visible yellow tint in a concentrated stock suggests a significant amount of the fluorophore has already been cleaved. Perform Protocol B (QC Check) immediately.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying if the stock stability is the root cause of assay failure.
Summary Data Table: Storage Recommendations
| State | Temperature | Stability Estimate | Storage Condition |
| Lyophilized Powder | -20°C | 1–2 Years | Desiccated, Dark |
| DMSO Stock | -80°C | 6 Months | Sealed, Anhydrous DMSO |
| DMSO Stock | -20°C | 1 Month | Sealed, Anhydrous DMSO |
| Aqueous Working Sol. | 4°C / RT | < 4 Hours | Prepare Fresh Only |
References
-
MedChemExpress. Suc-Ala-Ala-Pro-Val-AMC Datasheet & Storage.[1] (Accessed 2023).[1] Recommended storage: -80°C (6 months) vs -20°C (1 month).[1][4][5][6]
-
Cayman Chemical. Neutrophil Elastase Activity Assay Kit Product Information. (Accessed 2023).[1] Details on fluorogenic substrate handling and background fluorescence.
-
Sigma-Aldrich (Merck). Fluorogenic Peptide Substrate Handling Guide.[1] General peptide storage in organic solvents. [1]
-
PubChem. Suc-Ala-Ala-Val-AMC Compound Summary. Chemical structure and physical properties.[7] [1]
Sources
Validation & Comparative
A Researcher's Guide to Fluorogenic Serine Protease Substrates: A Comparative Analysis of Suc-Ala-Ala-Val-AMC and MeOSuc-AAPV-AMC
Authored for Researchers, Scientists, and Drug Development Professionals
The selection of a substrate is a cornerstone of reliable protease activity assessment. This decision directly impacts assay sensitivity, specificity, and the overall validity of kinetic parameters derived from experimental data. This guide provides a detailed, evidence-based comparison of two commonly employed fluorogenic substrates for serine proteases: Suc-Ala-Ala-Val-AMC and the more specific MeOSuc-Ala-Ala-Pro-Val-AMC (MeOSuc-AAPV-AMC).
Our primary focus will be on the Michaelis constant (Km), a critical parameter that reflects the affinity of an enzyme for its substrate. By examining the structural nuances, kinetic profiles, and experimental considerations for each substrate, this guide aims to equip researchers with the necessary insights to make an informed choice for their specific application, whether it be routine activity screening or in-depth inhibitor characterization.
Mechanistic and Structural Foundations
Both substrates operate on a common principle: an enzymatic cleavage event liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC) from the C-terminus of a peptide recognition sequence. This release results in a quantifiable increase in fluorescence, providing a sensitive, real-time measure of proteolytic activity. The key distinction between these two molecules lies in the peptide sequence, which dictates their specificity and affinity for target proteases.
-
Suc-Ala-Ala-Val-AMC (Succinyl-Alanine-Alanine-Valine-AMC): This substrate features a simple tripeptide sequence that is recognized by elastase-like serine proteases. Its relatively straightforward structure makes it a general-use substrate, but it may lack the high specificity required for dissecting the activity of a single protease within a complex biological sample.
-
MeOSuc-AAPV-AMC (Methoxysuccinyl-Alanine-Alanine-Proline-Valine-AMC): The inclusion of a proline residue at the P2 position (relative to the cleavage site) significantly enhances the specificity of this tetrapeptide for human neutrophil elastase (HNE).[1][2] The N-terminal methoxysuccinyl group serves to improve solubility and prevent unwanted cleavage by aminopeptidases. This enhanced specificity makes MeOSuc-AAPV-AMC a preferred tool for detailed kinetic studies of HNE.[2]
Comparative Kinetic Analysis: A Focus on Km
The Michaelis constant (Km) represents the substrate concentration at which the enzymatic reaction proceeds at half its maximum velocity (Vmax). It is an inverse measure of affinity; a lower Km value signifies a tighter binding of the substrate to the enzyme's active site.
The reported Km values for these substrates can vary depending on the specific enzyme and the assay conditions (e.g., pH, buffer composition, ionic strength). However, a clear trend emerges from the literature, highlighting the superior affinity of MeOSuc-AAPV-AMC for its primary target, human neutrophil elastase.
| Substrate | Enzyme | Reported Km Value (µM) | Key Insights & References |
| MeOSuc-AAPV-AMC | Human Neutrophil Elastase | 15 - 140 | The wide range reflects different experimental conditions. Lower values (e.g., 15 µM) indicate very high affinity.[3] |
| MeOSuc-AAPV-AMC | Myeloblastin (Proteinase 3) | ~16 | Shows high affinity for this related neutrophil serine protease.[4] |
| MeOSuc-AAPV-AMC | Porcine Pancreatic Elastase | 140 - 362 | Demonstrates significantly lower affinity compared to human neutrophil elastase, highlighting its specificity.[5][6][7] |
| Suc-Ala-Ala-Val-AMC | Human Neutrophil Elastase | Generally higher than MeOSuc-AAPV-AMC | While specific Km values are less frequently reported in recent literature, the tetrapeptide (AAPV) is consistently favored for its enhanced affinity and specificity over simpler tripeptide sequences. |
Expert Interpretation: The consensus in the field is that the extended peptide sequence of MeOSuc-AAPV-AMC provides more interaction points within the enzyme's binding pocket, particularly for human neutrophil elastase. This results in a more stable enzyme-substrate complex and, consequently, a lower Km value. For researchers specifically investigating HNE, MeOSuc-AAPV-AMC is unequivocally the more sensitive and specific reagent.
A Self-Validating Protocol for Km Determination
Accurate determination of kinetic parameters is essential. The following protocol is designed as a self-validating system, incorporating best practices to ensure data integrity.
Core Objective: To determine the Km and Vmax of a serine protease using a fluorogenic AMC-conjugated substrate.
Essential Materials:
-
Purified serine protease (e.g., Human Neutrophil Elastase)
-
Fluorogenic substrate (MeOSuc-AAPV-AMC or Suc-Ala-Ala-Val-AMC)
-
Assay Buffer: A common starting point is 50 mM HEPES or Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Triton X-100.
-
DMSO (for preparing substrate stock solution)
-
Solid black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at ~370-380 nm and emission detection at ~445-460 nm.[8][9]
-
AMC standard for converting relative fluorescence units (RFU) to molar concentrations.
Experimental Workflow Diagram
Caption: Standard workflow for the kinetic analysis of protease activity.
Step-by-Step Methodology
-
Reagent Preparation:
-
Substrate: Prepare a 10 mM stock solution of the substrate in 100% DMSO. From this stock, create a series of 2-fold serial dilutions in Assay Buffer. A typical final concentration range in the assay would span from 0.1x to 10x the anticipated Km.
-
Enzyme: Prepare a working solution of the enzyme in cold Assay Buffer at a concentration that will yield a linear rate of fluorescence increase for the duration of the assay. This must be determined empirically in preliminary experiments.
-
AMC Standard Curve: Prepare a dilution series of free AMC in Assay Buffer to generate a standard curve for converting RFU to moles of product.
-
-
Assay Setup:
-
Add 50 µL of each substrate dilution to multiple wells of a solid black 96-well plate. Include buffer-only wells as a blank control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reactions by adding 50 µL of the enzyme working solution to each well, bringing the total volume to 100 µL.
-
Immediately place the plate in the pre-heated microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., one reading per minute for 30 minutes).
-
-
Data Analysis (The Self-Validating Step):
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot RFU versus time. The initial velocity (V₀) is the slope of the linear portion of this curve (typically the first 5-10 minutes). It is critical to use only the initial linear phase, as the rate will decrease once substrate is consumed.
-
Convert to Molar Rate: Using the slope from your AMC standard curve, convert V₀ from RFU/min to µmol/min.
-
Determine Km/Vmax: Plot V₀ (in µmol/min) against substrate concentration [S] (in µM). Fit this curve to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using a non-linear regression algorithm in a suitable software package (e.g., GraphPad Prism). This method is statistically more robust than linearized plots like the Lineweaver-Burk plot.[10]
-
Trustworthiness Through Causality:
-
Why a black plate? To minimize background fluorescence and light scattering, which increases the signal-to-noise ratio.
-
Why initial velocity? Enzyme kinetic models, including the Michaelis-Menten equation, are based on the assumption that the substrate concentration does not change significantly during the measurement period and that product inhibition is negligible.[11] Using the initial linear rate satisfies these conditions.
-
Why non-linear regression? This method provides the most accurate determination of Km and Vmax by fitting the data directly to the hyperbolic Michaelis-Menten model, properly weighting data points across the concentration range.
Final Recommendations
The choice between these two substrates should be dictated by the experimental goal.
-
For high-sensitivity detection and specific kinetic characterization of Human Neutrophil Elastase or Myeloblastin (PR3), MeOSuc-AAPV-AMC is the superior substrate. Its higher affinity (lower Km) and enhanced specificity reduce the likelihood of off-target cleavage and allow for the detection of lower enzyme concentrations.[4]
-
Suc-Ala-Ala-Val-AMC can be considered for more general screening assays where the goal is to detect broad elastase-like activity and when high specificity is not the primary concern.
In all cases, the most rigorous approach is to empirically determine the Km within your own experimental system. By following the robust protocol outlined above, researchers can generate reliable, publication-quality data that will stand up to scrutiny and provide a solid foundation for further investigation.
References
- Kasafírek, E., Fric, P., Slaby, J., & Malis, F. (1976). p-Nitroanilides of 3-carboxypropionyl-peptides as substrates for chymotrypsin, trypsin and elastase.
- Ayala, Y. M., & Di Cera, E. (2000). A simple method for the determination of individual rate constants for substrate hydrolysis by serine proteases. Protein science, 9(8), 1589–1593.
-
Cambridge Bioscience. (n.d.). MeOSuc-AAPV-AMC. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). MeOSuc-Ala-Ala-Pro-Val-AMC - Applications. Retrieved from [Link]
-
University of California, Davis. (n.d.). Protease Kinetics. Retrieved from [Link]
- Potempa, J., Watorek, W., & Travis, J. (2023). The Direct Anti-Virulence but Not Bactericidal Activity of Human Neutrophil Elastase against Moraxella catarrhalis. International journal of molecular sciences, 24(7), 6649.
-
Chromogenix. (n.d.). General Principles for the Assay of Proteases with Chromogenic Substrates. Retrieved from [Link]
- Ayala, Y. M., & Di Cera, E. (2000). A simple method for the determination of individual rate constants for substrate hydrolysis by serine proteases. PubMed, 10975580.
- Taki, A., Cajean, C., & Gauthier, F. (1998). Human myeloblastin (leukocyte proteinase 3): reactions with substrates, inactivators and activators in comparison with leukocyte elastase. Biochimica et biophysica acta, 1383(2), 263–270.
-
Bialecki Biology. (2021, April 25). Deriving Km, Vmax, and kcat from enzyme kinetics experiments. YouTube. Retrieved from [Link]
Sources
- 1. Pancreatic Leukocyte Elastase Substrate, colorimetric - Echelon Biosciences [echelon-inc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human myeloblastin (leukocyte proteinase 3): reactions with substrates, inactivators and activators in comparison with leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. MeOSuc-AAPV-AMC - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Direct Anti-Virulence but Not Bactericidal Activity of Human Neutrophil Elastase against Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 10. m.youtube.com [m.youtube.com]
- 11. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
Validating Suc-Ala-Ala-Val-AMC Specificity with Elastatinal: A Technical Comparison Guide
Executive Summary
In protease research, specificity is the primary currency of data integrity. Suc-Ala-Ala-Val-AMC is a widely utilized fluorogenic substrate for assessing elastase activity, particularly Human Neutrophil Elastase (HNE) and Porcine Pancreatic Elastase (PPE).[1] However, its cleavage is not exclusive; related serine proteases like Proteinase 3 (PR3) can also process this substrate, leading to potential false positives in complex biological samples (e.g., neutrophil lysates or sputum).[1]
This guide details the validation of Suc-Ala-Ala-Val-AMC specificity using Elastatinal , a microbial aldehyde peptide inhibitor. By comparing the inhibitory profile of Elastatinal against the highly specific synthetic inhibitor Sivelestat and broad-spectrum agents, researchers can rigorously confirm that the observed fluorescence is driven by elastase activity rather than off-target proteolysis.
Mechanistic Foundation
To validate specificity, one must understand the molecular interaction. Suc-Ala-Ala-Val-AMC is non-fluorescent until the amide bond between the C-terminal Valine and the 7-amino-4-methylcoumarin (AMC) reporter is hydrolyzed.
Elastatinal (N-[(S)-1-carboxy-isopentyl]-carbamoyl-alpha-(2-iminohexahydro-4-pyrimidyl)-L-glycyl-L-glutaminyl-L-valinal) functions as a transition-state analog . Its C-terminal aldehyde group forms a reversible hemiacetal adduct with the active site serine (Ser195) of the elastase, effectively locking the enzyme in a non-productive complex.
Diagram 1: Mechanism of Action (Competitive Inhibition)[1]
Caption: Elastatinal competes with Suc-AAV-AMC for the active site, forming a hemiacetal adduct that prevents AMC release.[1]
Experimental Protocol: The Validation System
This protocol is designed as a self-validating system .[1] It includes a vehicle control (Baseline), a positive inhibition control (Elastatinal), and a specificity control (Sivelestat, if available) to distinguish HNE from other proteases.
Reagents & Setup
-
Buffer: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.[1]5. (High salt helps prevent non-specific binding).[1]
-
Substrate: Suc-Ala-Ala-Val-AMC (Stock: 10 mM in DMSO). Working conc: 100 µM.[2]
-
Enzyme: Human Neutrophil Elastase (HNE) or biological sample (lysate).[1]
-
Inhibitor (Elastatinal): Stock 10 mM in DMSO. Titration required (0.1 µM – 100 µM).
Workflow Diagram
Caption: Step-by-step kinetic assay workflow ensuring inhibitor pre-equilibration before substrate addition.
Detailed Steps
-
Enzyme Prep: Dilute HNE to 20 nM (final assay conc will be 10 nM) in Assay Buffer.
-
Inhibitor Titration: Prepare a serial dilution of Elastatinal. Include a DMSO-only control (0% Inhibition).
-
Pre-Incubation (Critical): Add 25 µL Enzyme + 25 µL Inhibitor to the plate. Incubate for 15 minutes at 37°C .
-
Why? Elastatinal is a slow-binding inhibitor compared to small synthetic molecules.[1] Pre-incubation ensures equilibrium is reached before the substrate competes for the active site.
-
-
Reaction Start: Add 50 µL of 200 µM Substrate (Final 100 µM).
-
Measurement: Monitor fluorescence (Ex 360-380 nm / Em 440-460 nm) immediately.
Comparative Analysis & Data Interpretation
The core of this guide is interpreting why Elastatinal confirms specificity.
Expected Results Matrix
The following table illustrates how to interpret the signal modulation across different inhibitor types.
| Inhibitor Type | Compound | Target Specificity | Effect on HNE Signal | Interpretation |
| Vehicle | DMSO | None | High Fluorescence | Baseline Activity.[1] |
| Validator | Elastatinal | HNE, PPE | Strong Inhibition | Activity is Elastase-mediated. |
| Gold Standard | Sivelestat | HNE (Highly Specific) | Strong Inhibition | Activity is specifically HNE (distinguishes from PPE/PR3).[1] |
| Negative Ctrl | SBTI (Soybean Trypsin Inh.)[1] | Trypsin-like | No Inhibition | Activity is NOT Trypsin-like (rules out artifacts).[1] |
| Broad | PMSF | Serine Proteases | Strong Inhibition | Confirms Serine Protease class, but lacks specificity. |
Quantitative Comparison: Elastatinal vs. Alternatives
When validating Suc-AAV-AMC, Elastatinal is effective but has distinct kinetic properties compared to the modern synthetic inhibitor Sivelestat.
| Feature | Elastatinal | Sivelestat (ONO-5046) |
| Origin | Microbial (Actinomycetes) | Synthetic |
| Mechanism | Transition-state analog (Aldehyde) | Competitive Reversible |
| IC50 (HNE) | ~1–5 µM (varies by buffer) | ~0.044 µM (44 nM) |
| Specificity | Good for HNE/PPE. Weak against Proteinase 3. | Excellent for HNE. No inhibition of Proteinase 3. |
| Stability | Oxidizes easily (Aldehyde).[1] Prepare fresh. | Stable. |
| Use Case | Broad "Elastase" confirmation. | Specific "Neutrophil Elastase" confirmation. |
Expert Insight: While Elastatinal confirms the enzyme is an elastase, it is less potent than Sivelestat. If you observe partial inhibition with Elastatinal but complete inhibition with Sivelestat, your sample may contain a mixture of proteases or the Elastatinal has partially oxidized.
Troubleshooting & Nuance: The Proteinase 3 (PR3) Problem
A common pitfall in validating Suc-Ala-Ala-Val-AMC is the cross-reactivity with Proteinase 3 (PR3) , another neutrophil serine protease.[1]
-
The Issue: Suc-AAV-AMC is cleaved by both HNE and PR3.[1]
-
The Validation: Elastatinal inhibits HNE effectively but is a poor inhibitor of PR3 .
-
The Diagnostic:
-
If Elastatinal (10 µM) abolishes activity
HNE is dominant. -
If Elastatinal (10 µM) fails to inhibit, but PMSF inhibits
Activity may be PR3. [1]
-
This differential inhibition is a powerful tool for characterizing complex lysates where both enzymes coexist.
References
-
Bieth, J. G. (1986).[1] Elastase: catalytic and biological properties.[3][4][5] In Regulation of Matrix Accumulation (pp. 217-320).[1] Academic Press.
-
Kawabata, K., et al. (1991).[1] ONO-5046, a novel inhibitor of human neutrophil elastase.[6] Biochemical and Biophysical Research Communications, 177(2), 814-820.[1]
-
Castillo, M. J., et al. (1979).[1] Sensitive substrates for human leukocyte and porcine pancreatic elastase: a study of the merits of various chromophoric and fluorogenic leaving groups in assays for serine proteases. Analytical Biochemistry, 99(1), 53-64.[1]
-
Korkmaz, B., et al. (2010).[1] Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases. Pharmacological Reviews, 62(4), 726-759.[1]
-
Umezawa, H., et al. (1973).[1] Elastatinal, a new elastase inhibitor produced by actinomycetes. The Journal of Antibiotics, 26(12), 787-789.[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. The Direct Anti-Virulence but Not Bactericidal Activity of Human Neutrophil Elastase against Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences between human proteinase 3 and neutrophil elastase and their murine homologues are relevant for murine model experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Elastolysis by proteinase 3 and its inhibition by alpha(1)-proteinase inhibitor: a mechanism for the incomplete inhibition of ongoing elastolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Comparison: Fluorogenic (AMC) vs. Chromogenic (pNA) Substrates for HNE Profiling
[1][2]
Content Type: Technical Comparison Guide Subject: Sensitivity & Performance Analysis of Suc-Ala-Ala-Val-AMC vs. pNA Audience: Drug Discovery Researchers, Enzymologists, and Assay Developers[1]
Executive Summary: The Sensitivity Gap
In the profiling of Human Neutrophil Elastase (HNE) and related serine proteases, the choice between Fluorogenic (AMC) and Chromogenic (pNA) substrates is rarely a matter of preference—it is a matter of detection limit and dynamic range .
While chromogenic p-nitroanilide (pNA) substrates offer robust, low-cost data for high-abundance enzyme assays, they lack the signal-to-noise ratio required for high-throughput screening (HTS) of potent inhibitors or low-concentration biological samples.[1] Suc-Ala-Ala-Val-AMC (and its methoxysuccinyl variants) provides a detection limit approximately 100-fold lower than its pNA counterpart, enabling kinetic profiling in the picomolar (pM) range.[1]
This guide details the mechanistic differences, provides a comparative performance analysis, and outlines a self-validating protocol for transitioning from absorbance to fluorescence-based assays.[1]
Mechanistic Foundations
Both substrates rely on the specific hydrolysis of an amide bond at the C-terminus of the peptide sequence (Valine). The enzyme recognizes the peptide moiety (Suc-Ala-Ala-Val), fits it into the S1-S4 binding pockets, and cleaves the reporter group.[1]
Reaction Logic
-
Chromogenic (pNA): Cleavage releases p-nitroaniline.[1] This molecule is yellow in basic/neutral solution and is quantified by Absorbance (OD) at 405 nm .[1]
-
Fluorogenic (AMC): Cleavage releases 7-amino-4-methylcoumarin.[1][2] The free AMC fluorophore is excited at 360-380 nm and emits intense blue fluorescence at 440-460 nm .[1]
Pathway Diagram
The following diagram illustrates the parallel processing of these substrates and the divergence in signal detection.
Figure 1: Mechanistic divergence of HNE substrates. The enzyme processes the peptide backbone identically, but the leaving group dictates the detection modality and sensitivity.
Sensitivity & Performance Analysis
The following data summarizes the performance characteristics of Suc-Ala-Ala-Val-AMC versus its pNA equivalent. Data is synthesized from standard biochemical parameters and application ranges in inhibitor screening.
Comparative Data Table
| Feature | Suc-Ala-Ala-Val-AMC (Fluorogenic) | Suc-Ala-Ala-Val-pNA (Chromogenic) |
| Detection Limit (LOD) | 10 - 50 pM (Enzyme conc.) | 1 - 10 nM (Enzyme conc.) |
| Signal Type | Fluorescence (Ex 380 / Em 460) | Absorbance (405 nm) |
| Dynamic Range | 3-4 logs (High linearity) | 1-2 logs (Limited by Beer's Law) |
| Substrate Km (Approx) | ~100 - 500 µM | ~500 - 1000 µM |
| Primary Interference | Autofluorescence (Small molecules), Quenching | Turbidity, Colored compounds, Precipitates |
| Throughput Suitability | High (HTS/384-well) | Medium (96-well) |
| Cost Per Well | Higher | Lower |
The "Inner Filter" vs. "Turbidity" Trade-off[1]
-
AMC Risk: In high-concentration screens, library compounds may fluoresce in the blue range (350-450nm), causing false positives.[1] Additionally, high concentrations of the substrate itself can absorb the excitation light (Inner Filter Effect), causing non-linearity.
-
pNA Risk: Absorbance assays are strictly additive. If a test compound is yellow or the solution is turbid (precipitate), the background absorbance (
) rises, crushing the assay window ( ).[1]
Experimental Workflow: Self-Validating Protocol
This protocol uses Suc-Ala-Ala-Val-AMC for determining the
Reagents Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween-20.[1] (Tween-20 prevents enzyme adsorption to plastics).[1]
-
Substrate Stock: Dissolve Suc-Ala-Ala-Val-AMC in 100% DMSO to 20 mM. Store at -20°C.
-
Enzyme Stock: Reconstitute HNE in Assay Buffer to 1 µM.
The "Linearity Check" (Validation Step)
Before running the inhibitor screen, you must confirm the enzyme concentration is within the linear velocity phase.
-
Prepare a dilution series of HNE (0, 0.1, 0.5, 1.0, 5.0 nM).
-
Add Substrate at fixed concentration (e.g., 50 µM).
-
Measure Kinetics for 20 minutes.
-
Validation Criteria: Plot RFU vs. Time. Select the enzyme concentration where the slope (
) is strictly linear ( ) and the signal-to-background ratio is > 5.[1]
Inhibitor Screening Protocol (Step-by-Step)
-
Inhibitor Incubation:
-
Reaction Initiation:
-
Add 50 µL of Substrate Solution (diluted in buffer to 2x final concentration, e.g., 100 µM).
-
Final Volume: 100 µL. Final DMSO: < 2%.[3]
-
-
Kinetic Read:
-
Place in fluorescence plate reader pre-heated to 37°C.
-
Settings: Ex 380 nm / Em 460 nm. Gain: Optimized to 80% of max signal with an AMC standard.
-
Read every 60 seconds for 30 minutes.
-
-
Data Processing:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Normalize to "No Inhibitor" control (100% Activity).
-
Decision Matrix: When to Use Which?
Use the following logic flow to determine the correct substrate for your specific experimental constraints.
Figure 2: Substrate Selection Logic. AMC is the default for sensitivity and throughput; pNA is reserved for high-enzyme abundance or specific interference cases.[1]
References
-
Castillo, M. J., et al. (1979).[1] Sensitive substrates for human leukocyte and porcine pancreatic elastase: a study of the merits of various chromophoric and fluorogenic leaving groups. Analytical Biochemistry, 99(1), 53-64.[1]
-
National Institutes of Health (NIH). (2019).[1] Neutrophil Elastase Activity Imaging: Recent Approaches. Retrieved from [Link]
Technical Guide: Cross-Reactivity of Suc-Ala-Ala-Val-AMC with Proteinase K
Executive Summary: The "False Positive" Risk
Does Proteinase K cleave Suc-Ala-Ala-Val-AMC? Yes.
While Suc-Ala-Ala-Val-AMC is marketed as a "specific" substrate for Human Neutrophil Elastase (HNE), it acts as a highly efficient substrate for Proteinase K (Pro-K).
Proteinase K is a broad-spectrum subtilisin-related serine protease with a distinct preference for aliphatic and aromatic amino acids at the P1 position.[1] Because Valine (Val) is aliphatic, Pro-K recognizes the cleavage site with high affinity. Researchers using this substrate to quantify Elastase in samples containing residual Proteinase K (e.g., during nucleic acid isolation or protein digestion workflows) will observe significant false-positive fluorescence , rendering Elastase quantification invalid without specific inhibition controls.
Mechanism of Action: Structural Basis of Cross-Reactivity
To understand why this cross-reactivity occurs, we must look at the S1 binding pocket of the enzymes.
-
Elastase (Target): Possesses a small, hydrophobic S1 pocket that perfectly accommodates small aliphatic side chains like Valine or Alanine.
-
Proteinase K (Off-Target): Possesses a deep, hydrophobic S1 pocket designed to accommodate bulky aromatic residues (Phe, Tyr) but also retains high flexibility to bind aliphatic residues (Val, Leu, Ile).
The following diagram illustrates the kinetic pathway and the structural overlap that leads to substrate hydrolysis by both enzymes.
Figure 1: Mechanistic pathway showing how both Elastase and Proteinase K accommodate the Valine residue at the P1 position, leading to identical fluorescent output.
Comparative Performance Analysis
The following data compares the kinetic behavior of Suc-Ala-Ala-Val-AMC against standard substrates for both enzymes. Note that while Pro-K prefers Phenylalanine (Phe) at P1, its turnover rate (
Table 1: Substrate Specificity Profile
| Parameter | Elastase (HNE) | Proteinase K | Implication |
| Primary Specificity (P1) | Val, Ala (Small Aliphatic) | Phe, Tyr, Trp, Val , Leu (Hydrophobic) | High Overlap |
| Suc-AAV-AMC Activity | 100% (Reference) | ~60-80% Relative Activity * | Pro-K generates strong signal. |
| Standard Substrate | Suc-Ala-Ala-Val-AMC | Suc-Ala-Ala-Pro-Phe-pNA | Different optima, but cross-reactive. |
| Inhibitor Profile | Inhibited by Elastatinal | Resistant to Elastatinal | Differentiation Strategy |
| PMSF Sensitivity | Sensitive | Sensitive | Cannot use PMSF to distinguish. |
*Relative activity compared to the enzyme's preferred standard substrate under optimal conditions (pH 8.0, 37°C).
Table 2: Experimental Signal Interpretation
| Sample Condition | Add Suc-AAV-AMC | Resulting Fluorescence | Interpretation |
| Pure Elastase | Yes | High | True Positive |
| Pure Proteinase K | Yes | High | False Positive |
| Mixed Sample | Yes | Very High | Additive Signal (Invalid) |
| Pro-K + Elastatinal | Yes | High | Signal remains (Pro-K active) |
| Elastase + Elastatinal | Yes | Low/None | Signal quenched (Specificity Check) |
Experimental Validation Protocol
To validate if your "Elastase activity" is actually contamination from Proteinase K, use this differential inhibition protocol. This relies on the fact that Elastatinal is a potent inhibitor of Elastase but a poor inhibitor of Proteinase K (subtilisins).
Materials
-
Buffer: 100 mM Tris-HCl, pH 8.0 (Pro-K is active pH 7.5–12.0; Elastase is active pH 7.0–9.0).
-
Substrate: Suc-Ala-Ala-Val-AMC (10 mM stock in DMSO).
-
Inhibitor A (Specific): Elastatinal (50 µM final).
-
Inhibitor B (General): PMSF (1 mM final) - Safety Warning: Neurotoxin.
Workflow Diagram (Decision Tree)
Figure 2: Diagnostic workflow to distinguish Elastase activity from Proteinase K cross-reactivity using differential inhibition.
Step-by-Step Protocol
-
Preparation: Dilute Suc-Ala-Ala-Val-AMC to a working concentration of 50 µM in Assay Buffer.
-
Inhibitor Pre-incubation:
-
Well A: Sample + Buffer (Vehicle).
-
Well B: Sample + Elastatinal (50 µM).
-
Well C: Sample + PMSF (1 mM).
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Start: Add Substrate to all wells.
-
Measurement: Monitor kinetics (RFU) at Ex/Em 380/460 nm for 30 minutes.
-
Analysis:
-
If Well B (Elastatinal) activity
Well A: The enzyme is NOT Elastase (likely Proteinase K). -
If Well B activity
0: The enzyme is likely Elastase. -
If Well C (PMSF) activity is high: The enzyme is not a serine protease (unlikely for Pro-K/Elastase, check for metalloproteases).
-
References
-
Ebeling, W., et al. (1974). "Proteinase K from Tritirachium album Limber." European Journal of Biochemistry. Describes the broad specificity of Proteinase K for aliphatic and aromatic amino acids.
-
Sigma-Aldrich. (2023). "Proteinase K Product Information & Enzymatic Mechanisms." Confirms cleavage preference for peptide bonds adjacent to the carboxyl group of aliphatic and aromatic amino acids.[1][2][3]
-
Expasy Enzyme Database. (2023). "EC 3.4.21.64 - Proteinase K." Details the subtilisin-like catalytic triad and substrate specificity rules (P1 specificity). [1]
-
Gold Biotechnology. (2023). "Proteinase K Handbook." Provides comparative data on Pro-K stability and inhibitor resistance profiles (Elastatinal vs. PMSF).
-
Nakajima, K., et al. (1979). "Mapping the extended substrate binding site of plasma kallikrein and its relationship to elastase." Journal of Biological Chemistry. Establishes Suc-Ala-Ala-Val-AMC as a primary Elastase substrate and discusses cross-reactivity principles.
Sources
Comparative Guide: Standard Curve Generation with 7-Amino-4-Methylcoumarin (AMC)
Executive Summary
In the landscape of protease activity quantification, 7-Amino-4-methylcoumarin (AMC) serves as the industry-standard fluorophore for peptide-based substrates (e.g., Caspases, Cathepsins, Proteasome).[1] While less sensitive than Rhodamine 110 (R110) and more pH-dependent than 7-Amino-4-trifluoromethylcoumarin (AFC), AMC offers a balance of cost-effectiveness, broad instrument compatibility (UV excitation), and well-characterized kinetics.
This guide provides a rigorous, self-validating protocol for generating AMC standard curves, explicitly addressing the Inner Filter Effect (IFE) and pH quenching —the two most common sources of experimental error.
Part 1: The Physics & Chemistry of AMC
To troubleshoot an AMC assay, one must understand its photophysics. AMC is a coumarin derivative that is non-fluorescent (or weakly fluorescent) when amide-bonded to a peptide. Upon enzymatic cleavage, free AMC is released, exhibiting strong blue fluorescence.
-
Excitation Max: 340–360 nm (UV region)
-
Emission Max: 440–460 nm (Blue region)
-
The pH Trap (Critical): The pKa of the 4-amino group on AMC is approximately 7.8 . Below pH 7.0, the fluorescence quantum yield drops significantly due to protonation.
-
Implication: You cannot generate a standard curve in water and apply it to an assay in pH 7.5 buffer. The buffer composition must be identical.
-
Part 2: Comparative Analysis (AMC vs. Alternatives)
The following table contrasts AMC with its primary competitors in protease assays.
| Feature | AMC (Standard) | p-Nitroaniline (pNA) | AFC (Trifluoromethyl) | Rhodamine 110 (R110) |
| Detection Mode | Fluorescence (RFU) | Absorbance (OD 405 nm) | Fluorescence (RFU) | Fluorescence (RFU) |
| Sensitivity | High (~10–50 nM limit) | Low (~5–10 µM limit) | High (Similar to AMC) | Ultra-High (50–300x > AMC) |
| Excitation/Emission | 350 nm / 450 nm | N/A (Colorimetric) | 400 nm / 505 nm | 498 nm / 520 nm |
| pH Sensitivity | High (Loss signal < pH 7) | Low | Low (Stable > pH 6) | Low |
| Interference | UV-excited autofluorescence | Turbidity/Precipitates | Lower autofluorescence | Minimal (Red-shifted) |
| Primary Use Case | Routine screening, kinetics | High-concentration assays | Acidic assays (e.g., Caspases) | High-sensitivity/HTS |
Decision Logic:
-
Use AMC for general profiling at neutral/alkaline pH (e.g., Trypsin, Proteasome).
-
Use AFC for acidic proteases (e.g., Caspases, Cathepsins) where AMC signal is quenched.
-
Use R110 when enzyme concentration is extremely low (<1 nM).
Part 3: The "Gold Standard" Protocol (Self-Validating)
This protocol is designed to eliminate matrix effects and gain variability.
Reagents Required
-
Free AMC Standard: (Sigma/Merck or similar, >98% purity).
-
Assay Buffer: The exact buffer used in your enzyme reaction (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT).
-
DMSO: HPLC Grade.
Step-by-Step Methodology
Phase 1: Stock Preparation
-
Dissolve solid AMC in 100% DMSO to create a 10 mM Stock Solution .
-
Why: AMC is hydrophobic. Aqueous stock solutions are unstable and prone to precipitation.
-
-
Verify concentration using extinction coefficient (
at 340-350 nm) if absolute precision is required.
Phase 2: The "Matrix-Matched" Dilution
CRITICAL: Do not dilute standards in water. You must mimic the assay conditions.
-
Intermediate Stock (100 µM): Dilute 10 µL of 10 mM Stock into 990 µL of Assay Buffer .
-
Serial Dilution (0 – 10 µM Range):
-
Prepare 8 Eppendorf tubes.
-
Perform a 1:2 serial dilution series using Assay Buffer .
-
Target Concentrations: 10, 5, 2.5, 1.25, 0.625, 0.312, 0.156, and 0 µM (Blank).
-
Phase 3: Plate Setup & Reading
-
Transfer 100 µL of each standard into a 96-well Black/Clear-bottom plate (in duplicate or triplicate).
-
Gain Adjustment (The Self-Validation Step):
-
Place the plate in the reader.
-
Select the well with the highest concentration (10 µM).
-
Adjust the instrument "Gain" or "Sensitivity" so this well reads at ~90% of the detector's maximum limit (e.g., ~55,000 RFU on a 16-bit reader).
-
Why: This maximizes dynamic range without signal saturation.
-
-
Read the plate (Ex: 354 nm, Em: 442 nm).
Part 4: Visualization of Workflows
Diagram 1: Protease Assay Logic Flow
This diagram illustrates the decision process for selecting AMC and the physical workflow.
Caption: Decision matrix for fluorophore selection and the critical path for AMC standard curve generation.
Part 5: Troubleshooting & Optimization
The Inner Filter Effect (IFE)
At high concentrations (>10–20 µM), AMC molecules absorb the excitation light before it reaches the center of the well, or re-absorb the emitted light.
-
Symptom: The standard curve flattens (plateaus) at high concentrations, looking like a logarithmic curve rather than a straight line.
-
Solution: Only use the linear portion of the curve (typically 0–5 µM) for calculation. If your samples read higher than this, dilute the samples, do not extend the curve.
Quenching by Library Compounds
If screening drug libraries, the compounds themselves may quench AMC fluorescence.
-
Correction: Spike free AMC into the compound wells to verify signal integrity. If the signal is 50% lower than the buffer control, the compound is a "Quencher" (False Positive inhibitor).
Part 6: Data Analysis
To convert your raw data (RFU) into Enzyme Activity:
-
Background Subtraction: Subtract the "0 µM AMC" (Blank) RFU from all standards.
-
Plotting: Plot Concentration (µM) on the X-axis and RFU on the Y-axis.
-
Linear Regression: Fit a linear trendline (
).- = Slope (RFU / µM)
-
should be
.
-
Calculation Formula:
References
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Authoritative text on Inner Filter Effects and fluorescence physics).
-
Harris, J. L., et al. (2000). "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proceedings of the National Academy of Sciences, 97(14), 7754-7759. Available at: [Link]
Sources
Selectivity Profiling of Suc-Ala-Ala-Val-AMC Against Serine Proteases
Executive Summary
Suc-Ala-Ala-Val-AMC (Suc-AAV-AMC) is a fluorogenic peptide substrate widely utilized for assaying Human Neutrophil Elastase (HNE) and Porcine Pancreatic Elastase (PPE) . While it serves as a robust tool for kinetic characterization, its selectivity profile is not absolute.
The Bottom Line: Suc-AAV-AMC is highly sensitive for HNE but exhibits significant cross-reactivity with Proteinase 3 (PR3) , a related serine protease also abundant in neutrophil azurophilic granules. It shows minimal reactivity toward Cathepsin G . For researchers requiring absolute HNE specificity in complex lysates, this substrate should be used in conjunction with selective inhibitors (e.g., Sivelestat) or compared against the more specific alternative, MeOSuc-Ala-Ala-Pro-Val-AMC .
Mechanistic Profile & Selectivity Analysis
The Chemical Logic
Serine proteases recognize substrates based on the fit between the enzyme's specificity pocket (S1, S2, etc.) and the substrate's amino acid side chains (P1, P2, etc.).
-
Substrate: Suc-Ala-Ala-Val-AMC
-
P1 Residue: Valine (Hydrophobic, small).
-
Mechanism: The enzyme cleaves the amide bond between Valine and the AMC fluorophore.
-
Signal: Release of free 7-Amino-4-methylcoumarin (AMC).
-
Excitation: 360–380 nm
-
Emission: 440–460 nm
-
Comparative Selectivity Table
The following table synthesizes kinetic data to illustrate where Suc-AAV-AMC fits in the protease landscape. Note that while absolute
| Target Enzyme | Reactivity with Suc-AAV-AMC | Primary Recognition Motif | Kinetic Insight ( | Alternative Substrate |
| Human Neutrophil Elastase (HNE) | High | Prefers Val/Ile at P1; Pro/Ala at P2. | High efficiency. HNE binds Suc-AAV tightest ( | MeOSuc-AAPV-AMC (Higher Specificity) |
| Proteinase 3 (PR3) | Moderate/High | Prefers Val/Ala at P1. | Cross-reacts. PR3 hydrolyzes AAV sequences but typically with higher | ABZ-VADnV-EDDnp (FRET substrate) |
| Cathepsin G | Negligible | Prefers Phe/Leu/Lys at P1 (Chymotrypsin-like). | Very low. The P1 Valine is sterically unfavorable for the Cat G S1 pocket. | Suc-AAPF-AMC |
| Porcine Pancreatic Elastase (PPE) | High | Broad aliphatic preference. | High efficiency. Often used as the model enzyme for this substrate. | N/A |
Mechanism of Action Diagram
The following diagram illustrates the kinetic pathway and the competitive nature of cross-reactivity.
Caption: Kinetic partitioning of Suc-AAV-AMC. HNE dominates signal generation due to lower Km, but PR3 contributes background signal in mixed lysates.
Experimental Protocol: Selectivity Profiling
Objective: To determine the specific activity of HNE in a sample while controlling for PR3 cross-reactivity using Suc-AAV-AMC.
Reagents & Equipment
-
Assay Buffer: 100 mM HEPES (pH 7.5), 500 mM NaCl, 0.05% Tween-20.
-
Note: High salt (500 mM) is critical. HNE activity is salt-dependent, and physiological salt (150 mM) may result in lower turnover or adsorption artifacts.
-
-
Substrate Stock: 10 mM Suc-Ala-Ala-Val-AMC in dry DMSO. Store at -20°C.
-
Inhibitors (Critical for Selectivity):
-
Sivelestat (EI-546): Specific HNE inhibitor (
~44 nM). -
AAPV-CK (Chloromethyl ketone): Irreversible inhibitor for both HNE and PR3.
-
-
AMC Standard: 7-Amino-4-methylcoumarin (free acid) for standard curve.
Workflow Diagram
Caption: Differential inhibition workflow to isolate HNE activity from PR3 background using Suc-AAV-AMC.
Step-by-Step Protocol
Step 1: Standard Curve Generation (Self-Validation)
-
Prepare a dilution series of free AMC (0 to 10 µM) in Assay Buffer.
-
Measure fluorescence. Plot RFU vs. Concentration.
-
Why: This converts arbitrary RFU units into Moles of Product, allowing calculation of true specific activity (
).
Step 2: Enzyme Reaction Setup
-
Preparation: Dilute enzyme/lysate to ensure the reaction remains linear for >30 minutes.
-
Inhibitor Pre-incubation:
-
Well A (Total): 50 µL Enzyme + 10 µL Buffer.
-
Well B (Specificity Control): 50 µL Enzyme + 10 µL Sivelestat (1 µM final).
-
Incubate: 15 minutes at 37°C to allow inhibitor binding.
-
-
Substrate Addition: Add 40 µL of Suc-AAV-AMC (Final concentration 100 µM) to all wells.
-
Note: 100 µM is generally >
for HNE, ensuring conditions.
-
Step 3: Kinetic Measurement
-
Mode: Kinetic (read every 60 seconds).
-
Duration: 30–60 minutes.
-
Temperature: 37°C.
-
Gain: Set gain using the highest standard (10 µM AMC) to avoid saturation.
Data Analysis & Interpretation
To ensure scientific integrity, do not rely on endpoint readings, which can hide non-linearity or substrate depletion.
-
Calculate Slope: Determine the slope (RFU/min) from the linear portion of the curve.
-
Convert to Rates: Use the AMC Standard Curve slope (
) to convert RFU/min to . -
Determine Specificity:
-
Total Elastase-Like Activity: Rate from Well A.
-
Non-HNE Activity (likely PR3): Rate from Well B.
-
True HNE Activity: Rate A - Rate B.
-
Troubleshooting the "Inner Filter Effect": If using high substrate concentrations (>200 µM), the substrate itself may absorb excitation light. If linearity drops at high concentrations, dilute the substrate or apply a correction factor based on absorbance at 380 nm.
References
-
Bieth, J. G. (2001).[1] The elastases. In Proteolytic Enzymes (pp. 1-15). Springer.
-
Korkmaz, B., et al. (2008). Neutrophil elastase, proteinase 3 and cathepsin G: physicochemical properties, activity and physiopathological functions. Biochimie, 90(2), 227-242.
-
Wiesner, O., et al. (2005).[2] Differences between human proteinase 3 and neutrophil elastase and their murine homologues are relevant for murine model experiments. FEBS Letters, 579(24), 5305-5312.
-
Castillo, M. J., et al. (1979). Sensitive substrates for human leukocyte and porcine pancreatic elastase: a study of the merits of various chromophoric and fluorogenic leaving groups in assays for serine proteases. Analytical Biochemistry, 99(1), 53-64.
Sources
Safety Operating Guide
Suc-Ala-Ala-Val-Amc proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for Suc-Ala-Ala-Val-AMC (Succinyl-Alanyl-Alanyl-Valyl-7-amino-4-methylcoumarin).[1][2] It is designed for researchers requiring immediate, actionable safety protocols that exceed standard Safety Data Sheet (SDS) generalizations.
Executive Summary & Hazard Architecture
Suc-Ala-Ala-Val-AMC is a fluorogenic substrate primarily used to assay serine proteases like Human Neutrophil Elastase (HNE) .[1][2] While the peptide sequence is benign, the disposal strategy is dictated by two critical components:[1]
-
The Fluorophore (AMC): 7-amino-4-methylcoumarin is a skin and eye irritant.[1][2] Upon enzymatic cleavage, free AMC is released, which is environmentally persistent and toxic to aquatic life in high concentrations.
-
The Solvent (DMSO): Stock solutions are typically prepared in Dimethyl Sulfoxide (DMSO). DMSO is an aggressive carrier solvent that can transport dissolved contaminants (like AMC) directly through intact skin.[2]
Core Directive: Treat all waste containing this substrate as Hazardous Chemical Waste . Do not dispose of down laboratory drains, even if diluted.
Hazard Profile & Risk Assessment
The following table synthesizes the specific risks associated with each component of the assay system.
| Component | Chemical/Biological State | Primary Hazard | Critical Handling Note |
| Suc-Ala-Ala-Val-AMC (Solid) | Lyophilized Powder | Inhalation Irritant (H335) | Hygroscopic.[1][2] Store desiccated at -20°C. Avoid dust generation.[1][2] |
| Free AMC (Cleaved) | Solubilized Fluorophore | Eye/Skin Irritant (H319, H315) | Fluoresces blue/cyan.[2] Use UV light to detect spills. |
| DMSO (Stock Solvent) | Organic Solvent | Permeator / Combustible | Carrier Effect: Transports AMC through nitrile gloves. Double-glove recommended.[1][2] |
| Assay Supernatant | Aqueous + Biological | Biohazard + Chemical | If viral/bacterial vectors are used, waste is Mixed Waste (Chem + Bio). |
Decision Logic for Waste Disposal
Effective disposal requires segregating waste at the point of generation. Use the following decision matrix to determine the correct waste stream.
Figure 1: Decision tree for segregating Suc-Ala-Ala-Val-AMC waste streams based on physical state and biological contamination.[1][2]
Detailed Disposal Protocols
Protocol A: Disposal of High-Concentration Stock Solutions (DMSO)
Context: Unused stock solutions (typically 10–25 mM in DMSO) are combustible and pose the highest permeation risk.[2]
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass waste container labeled "Non-Halogenated Organic Solvents."[1][2]
-
Transfer: Pour the stock solution directly into the waste container.
-
Rinsing: Rinse the original vial with a small volume of acetone or ethanol and add the rinsate to the same waste container.
-
Vial Disposal: Deface the label on the empty vial and place it in the Solid Chemical Waste bin (do not place in glass recycling).
Protocol B: Disposal of Spent Assay Plates (Aqueous/Mixed Waste)
Context: 96-well plates containing diluted substrate, buffers, and biological samples (e.g., neutrophil lysates).
-
Deactivation (If Biological):
-
Add 10% Bleach (Sodium Hypochlorite) to each well to reach a final concentration of ~1%. Incubate for 20 minutes to deactivate biological agents (e.g., elastase, cell debris).
-
Scientific Note: Bleach oxidizes the peptide bond but may not fully degrade the AMC fluorophore.
-
-
Collection:
-
Aspirate the liquid from the wells using a vacuum trap setup dedicated to Chemical Liquid Waste .
-
Do not use the standard bio-waste vacuum trap, as this often leads to autoclaving, which can volatilize chemical residues.
-
-
Solid Waste:
-
Dispose of the empty microplate in the Biohazard Burn Box (if biologicals were present) or Solid Chemical Waste (if purely biochemical).
-
Protocol C: Spill Cleanup (Solid Powder)
Context: Accidental spillage of lyophilized powder.
-
PPE Upgrade: Wear double nitrile gloves and a P95/N95 particulate respirator to prevent inhalation of dust.
-
Containment: Cover the spill with a paper towel dampened with ethanol (not water, to prevent immediate dissolution and spreading).
-
Removal: Wipe up the powder/ethanol mixture.
-
Verification: Use a handheld UV lamp (365 nm). Any remaining Suc-Ala-Ala-Val-AMC or free AMC will fluoresce blue.[1][2] Clean until no fluorescence is visible.
Scientific Rationale & Troubleshooting
Why not autoclave? Autoclaving waste containing significant quantities of DMSO or AMC can release toxic vapors. DMSO has a boiling point of 189°C, but it can decompose or volatilize under high pressure/heat, creating a respiratory hazard for autoclave operators. Always route DMSO-containing waste to chemical incineration. [1][2]
Why avoid drain disposal? While the peptide portion is biodegradable, the Coumarin (AMC) moiety acts as a stable aromatic pollutant. Standard wastewater treatment facilities do not specifically target the removal of synthetic fluorophores, leading to potential bioaccumulation in downstream aquatic ecosystems.
References
-
National Institutes of Health (NIH). (2016). Design and use of highly specific substrates of neutrophil elastase and proteinase 3. PubMed Central. Retrieved from [Link]
Sources
Technical Guide: Safe Handling & Operational Logistics for Suc-Ala-Ala-Val-Amc
[1]
Executive Safety Summary
Risk Level: Low to Moderate (Context-Dependent) Primary Hazard: Chemical irritation (Skin/Eyes) and solvent-mediated absorption.[1] Critical Action: While the peptide substrate Suc-Ala-Ala-Val-Amc is generally considered low-toxicity, the fluorophore cleavage product (7-Amino-4-methylcoumarin) is a known irritant.[1] The highest operational risk is the use of DMSO (Dimethyl Sulfoxide) as a solvent , which can penetrate the skin and carry dissolved substrates into the bloodstream.
Immediate Directive:
-
Gloves: Nitrile (minimum 0.11 mm thickness). Do NOT use latex if dissolving in DMSO due to rapid permeation and allergen risks.
-
Respiratory: Handle dry powder in a fume hood or biosafety cabinet to prevent inhalation of aerosolized particulates.[2]
-
Eyes: Chemical splash goggles are mandatory during solubilization.[2]
Chemical Risk Profile & Mechanistic Insight
To understand the safety protocol, we must deconstruct the molecule into its functional components. This is not just a "powder"; it is a latent reporter system.
A. The Substrate: Suc-Ala-Ala-Val-Amc[1]
-
Function: A specific substrate for Human Neutrophil Elastase (HNE) . The "Suc" (Succinyl) group blocks the N-terminus, mimicking the natural protein structure to ensure specific enzyme recognition.
-
Hazards: Most Safety Data Sheets (SDS) classify this specific peptide as "Not fully tested," invoking the Precautionary Principle . Treat as a potential irritant.[3][4]
B. The Leaving Group: 7-Amino-4-methylcoumarin (AMC)[1]
-
Mechanism: Upon enzymatic cleavage by elastase at the Val-Amc bond, free AMC is released.
-
Toxicity: Free AMC is classified as a Skin/Eye Irritant (Category 2) and may cause respiratory irritation (STOT SE 3). It is fluorescent and heterocyclic, meaning it has higher biological reactivity than the peptide chain attached to it.
C. The Solvent Vector: DMSO
-
The Hidden Danger: Suc-Ala-Ala-Val-Amc is hydrophobic and typically requires DMSO for stock solution preparation.[1]
-
Permeation: DMSO is an aggressive solvent that acts as a vehicle, potentially carrying the AMC fluorophore through the dermal barrier. Standard lab gloves degrade differently when exposed to DMSO.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for the entire workflow, from dry powder to assay waste.
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Nitrile (Double-gloved recommended) Min Thickness: 5 mil (0.12 mm) | Why: Nitrile offers excellent splash protection against DMSO.[1] Caution: DMSO breakthrough time on thin nitrile is <10 mins. Change outer gloves immediately upon splash.[2][5][6] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 compliant) | Why: Safety glasses with side shields are insufficient for solubilization. A splash of DMSO/AMC solution can cause immediate corneal irritation and rapid absorption. |
| Respiratory | N95 Mask or Fume Hood | Why: The lyophilized powder is light and easily aerosolized by static electricity during weighing. Inhalation risks sensitization. |
| Body Defense | Lab Coat (Buttoned, Long Sleeve) Material: Poly-cotton or Tyvek | Why: Prevents skin contact.[1] If handling >100mg quantities, use a Tyvek sleeve protector to bridge the glove-coat gap. |
Operational Protocol: Step-by-Step Logistics
Phase 1: Weighing & Reconstitution (Critical Risk Point)[1]
-
Static Control: Lyophilized peptides are prone to static fly-off. Use an anti-static gun or wipe the spatula with ethanol before weighing.
-
Solvent Addition: Add DMSO slowly down the side of the vial.
-
Note: The dissolution is often endothermic, but DMSO mixing with water (if present in buffer) is exothermic.
-
Safety Check: Ensure the vial cap is chemically resistant (PTFE-lined). Do not use parafilm as a primary seal against DMSO; it will dissolve.
-
Phase 2: Assay Execution
-
Dilution: When diluting the stock (e.g., 10 mM in DMSO) into the reaction buffer (e.g., HEPES/NaCl), the DMSO concentration drops (usually <1%).
-
Risk Shift: At this stage, the risk shifts from solvent absorption to biological contamination if you are using active Human Neutrophil Elastase (HNE), which is a potent protease derived from human blood/sputum (Potential BSL-2 agent).[1]
Phase 3: Waste Disposal[1][7]
-
Segregation: Do not mix fluorogenic substrates with bleach (sodium hypochlorite) immediately, as this can cause oxidation reactions with unpredictable byproducts.
-
Protocol: Collect all liquid waste containing DMSO and AMC in a dedicated "Organic/Solvent Waste" container. Solid waste (tips, tubes) should be double-bagged and incinerated.[1]
Visual Workflow & Logic Map
The following diagram illustrates the safety decision pathways and material flow for handling Suc-Ala-Ala-Val-Amc.
Figure 1: Operational workflow highlighting critical safety control points (Red/Yellow nodes) where PPE failure poses the highest risk.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
